Product packaging for Pamufetinib(Cat. No.:CAS No. 1190836-34-0)

Pamufetinib

Katalognummer: B611159
CAS-Nummer: 1190836-34-0
Molekulargewicht: 518.6 g/mol
InChI-Schlüssel: ORRNXRYWGDUDOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

TAS-115 is a small molecule drug with a maximum clinical trial phase of I.
inhibits both VEGFR and MET kinase;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H23FN4O4S B611159 Pamufetinib CAS No. 1190836-34-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[2-fluoro-4-[(2-phenylacetyl)carbamothioylamino]phenoxy]-7-methoxy-N-methylquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O4S/c1-29-26(34)19-14-18-21(15-24(19)35-2)30-11-10-22(18)36-23-9-8-17(13-20(23)28)31-27(37)32-25(33)12-16-6-4-3-5-7-16/h3-11,13-15H,12H2,1-2H3,(H,29,34)(H2,31,32,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRNXRYWGDUDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190836-34-0
Record name TAS-115
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190836340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PAMUFETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2OL3Q4XRD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pamufetinib mechanism of action in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Pamufetinib in Cancer Cells

Introduction

This compound (TAS-115) is an orally administered, multi-targeted tyrosine kinase inhibitor (TKI) developed by Taiho Pharmaceutical.[1] It was designed as a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the Mesenchymal-Epithelial Transition factor (c-Met or HGFR), two key receptor tyrosine kinases implicated in tumor progression, angiogenesis, and metastasis.[1][2] By acting as a Type 1 ATP-competitive inhibitor, this compound blocks the signaling cascades initiated by these receptors, representing a strategic approach to counteract the development of therapeutic resistance often seen with agents that target a single pathway.[1][3] This guide provides a detailed examination of this compound's mechanism of action, supported by preclinical data, and outlines the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Dual Inhibition of VEGFR2 and c-Met

The primary mechanism of action of this compound is the potent and simultaneous inhibition of VEGFR2 and c-Met kinase activity.[4] This dual targeting is significant because cancer cells can develop resistance to VEGFR2 inhibitors through the compensatory activation of the c-Met pathway.[3] By inhibiting both receptors, this compound aims to provide a more durable antitumor response.

  • VEGFR2 Inhibition: Blocks the binding of VEGF, a critical step in angiogenesis—the formation of new blood vessels that supply tumors with oxygen and nutrients. This leads to the inhibition of endothelial cell proliferation and can disrupt the tumor vasculature.[2]

  • c-Met Inhibition: Prevents the binding of its ligand, Hepatocyte Growth Factor (HGF), which is involved in cell proliferation, motility, and invasion. Aberrant c-Met signaling is a known driver in various cancers and a mechanism of resistance to other targeted therapies.[2][5]

This compound binds to the ATP-binding pocket of these kinases, preventing phosphorylation and the subsequent activation of downstream signaling pathways.[1]

This compound: Dual Inhibition Mechanism VEGFR2 VEGFR2 Downstream Downstream Signaling (Proliferation, Survival, Angiogenesis) Blocked Signaling Blocked VEGFR2->Blocked cMET c-Met cMET->Blocked VEGF VEGF VEGF->VEGFR2 Binds HGF HGF HGF->cMET Binds This compound This compound This compound->VEGFR2 Inhibits This compound->cMET Inhibits

Caption: this compound dually inhibits VEGFR2 and c-Met at the cell membrane.

Quantitative Data: Kinase Inhibition and Antitumor Efficacy

The potency of this compound has been quantified through various in vitro and in vivo studies. Its activity is characterized by low nanomolar IC₅₀ and Kᵢ values against its primary targets and a broad inhibitory profile against other cancer-relevant kinases.

In Vitro Kinase Inhibition Profile

The following table summarizes the inhibitory activity of this compound against recombinant kinases.

Target KinaseParameterValue (nM)Reference
Recombinant VEGFR2IC₅₀30[2][4]
Recombinant c-MetIC₅₀32[2][4]
Recombinant VEGFR2Kᵢ12[2]
Recombinant c-MetKᵢ39[2]

A broader kinase panel screening revealed that this compound inhibits 53 out of 192 kinases with an IC₅₀ of less than 1 µmol/L, including AXL, c-kit, Src, and PDGFR-alpha/beta.[6]

In Vivo Antitumor Activity

Preclinical xenograft models demonstrate the significant antitumor effects of this compound.

Cancer ModelDosingOutcomeReference
MET-amplified human cancer8 mg/kg/dayED₅₀ (50% effective dose)[2]
MET-amplified human cancer50 mg/kg/dayComplete prevention of tumor growth during treatment[2]
MET-amplified human cancer200 mg/kg/day48% tumor regression from initial volume[2]
PC-9/HGF tumorsNot specifiedMarkedly enhanced antitumor effect of paclitaxel[7]

Impact on Cellular Signaling Pathways

By inhibiting VEGFR2 and c-Met, this compound disrupts multiple downstream signaling cascades that are fundamental to cancer cell survival and proliferation. The primary pathways affected are the RAS/MAPK and PI3K/AKT/mTOR pathways.

  • RAS/MAPK Pathway: This pathway regulates gene expression involved in cell proliferation, differentiation, and survival.

  • PI3K/AKT/mTOR Pathway: A critical pathway that controls cell growth, metabolism, and survival.[8] Overactivation is a frequent event in many human cancers.[8]

Inhibition of these pathways ultimately leads to decreased cell proliferation and induction of apoptosis.[9]

Downstream Signaling Pathways Inhibited by this compound This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 cMET c-Met This compound->cMET PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS cMET->PI3K cMET->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Outcome Cell Proliferation Survival Angiogenesis mTOR->Outcome Blocked INHIBITED mTOR->Blocked RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Outcome ERK->Blocked

Caption: this compound blocks VEGFR2/c-Met, inhibiting PI3K/AKT and RAS/MAPK pathways.

Overcoming Therapeutic Resistance

A key rationale for developing dual inhibitors like this compound is to address acquired resistance. Tumors treated with a VEGFR2-specific inhibitor can upregulate c-Met signaling as a "bypass track" to maintain pro-survival signals.[3][5] this compound's ability to inhibit both pathways simultaneously is designed to close this escape route. This is exemplified by its ability to reverse HGF-induced resistance to the EGFR inhibitor erlotinib in lung cancer cell lines.[2]

This compound Overcoming Resistance Mechanism cluster_A Scenario A: Single Agent Resistance cluster_B Scenario B: this compound Dual Inhibition VEGFRi VEGFR Inhibitor VEGFR VEGFR Pathway VEGFRi->VEGFR Inhibits cMET_up c-Met Pathway (Upregulated) VEGFR->cMET_up Induces Bypass Growth_A Tumor Growth (Resistance) cMET_up->Growth_A Pam This compound VEGFR_B VEGFR Pathway Pam->VEGFR_B Inhibits cMET_B c-Met Pathway Pam->cMET_B Inhibits Growth_B Tumor Inhibition

Caption: this compound's dual action prevents the c-Met bypass that causes resistance.

Detailed Experimental Protocols

The characterization of this compound relies on a series of standard preclinical assays. The following are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay (Radiometric)

Objective: To determine the IC₅₀ of this compound against a specific recombinant kinase (e.g., VEGFR2).

Methodology:

  • Reaction Mixture Preparation: Prepare a kinase reaction buffer containing ATP (at Kₘ concentration), a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and MgCl₂.

  • Compound Dilution: Serially dilute this compound in DMSO to create a range of concentrations (e.g., from 1 nM to 10 µM).

  • Kinase Reaction: In a 96-well plate, add the reaction buffer, the recombinant VEGFR2 enzyme, and the diluted this compound or DMSO (vehicle control).

  • Initiation: Start the reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Measurement: Transfer the reaction mixture to a filtermat, wash to remove unincorporated [γ-³³P]ATP, and measure the remaining radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Plot the inhibition curve and determine the IC₅₀ value using non-linear regression.

Cell Proliferation (MTT) Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MET-amplified gastric cancer cells) in 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control).

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductase will convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Study

Objective: To evaluate the antitumor efficacy of this compound in a mouse model.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MKN-45 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Monitor the mice until tumors reach a palpable, predetermined volume (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, this compound 50 mg/kg, this compound 200 mg/kg).

  • Drug Administration: Administer this compound or vehicle orally, once daily, according to the assigned group.

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as an indicator of toxicity. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a maximum allowed size.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage and perform statistical analysis to determine significance.

Workflow for Preclinical Xenograft Study A 1. Cancer Cell Culture B 2. Subcutaneous Implantation in Mice A->B C 3. Tumor Growth to ~150 mm³ B->C D 4. Randomization into Treatment Groups C->D E 5. Daily Oral Dosing (Vehicle or this compound) D->E F 6. Bi-weekly Tumor Volume Measurement E->F G 7. Data Analysis (Tumor Growth Inhibition) F->G

Caption: Standard workflow for assessing in vivo efficacy of this compound.

Conclusion

This compound is a potent, orally available multi-kinase inhibitor whose primary mechanism of action is the dual inhibition of VEGFR2 and c-Met. This dual targeting provides a rational strategy to inhibit key drivers of tumor growth, angiogenesis, and metastasis while simultaneously addressing a known mechanism of acquired resistance to single-pathway TKIs. Preclinical data robustly support its activity, demonstrating low nanomolar potency in vitro and significant tumor growth inhibition in vivo.[2] The broad-spectrum inhibition of other kinases like AXL and PDGFR further contributes to its antitumor profile.[6][7] These findings establish this compound as a promising therapeutic agent, and its clinical development continues to explore its potential in various solid tumors.[10]

References

Pamufetinib: A Technical Overview of its Impact on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamufetinib (also known as TAS-115) is a potent, orally administered, multi-kinase inhibitor that has demonstrated significant therapeutic potential in preclinical and clinical studies for various cancers and fibrotic diseases. Its primary mechanism of action involves the dual inhibition of vascular endothelial growth factor receptor (VEGFR) and hepatocyte growth factor receptor (c-Met).[1] This targeted approach disrupts critical signaling cascades that drive tumor growth, angiogenesis, and metastasis. This technical guide provides an in-depth analysis of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase activity of several receptor tyrosine kinases (RTKs).[1] Its primary targets are VEGFR2 and c-Met, with high potency.[1][2] Additionally, this compound has been shown to inhibit other kinases, including platelet-derived growth factor receptor (PDGFR), colony-stimulating factor 1 receptor (CSF1R, also known as FMS), and AXL.[1][3] By blocking the autophosphorylation of these receptors, this compound effectively shuts down the initiation of multiple downstream signaling cascades crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Analysis of this compound's Inhibitory Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on its primary targets and on cancer cell growth.

Target/Cell LineAssay TypeParameterValueReference
Recombinant VEGFR2Kinase AssayIC5030 nM[1][2]
Recombinant c-METKinase AssayIC5032 nM[1][2]
Recombinant PDGFRαKinase AssayIC500.81 nM[3]
Recombinant PDGFRβKinase AssayIC507.1 nM[3]
Recombinant CSF1RKinase AssayIC5015 nM[3]
Yamato-SS (Synovial Sarcoma)Cell Proliferation (WST-1)IC500.52 µM[2]
SYO-1 (Synovial Sarcoma)Cell Proliferation (WST-1)IC507.32 µM[2]
HS-SY-II (Synovial Sarcoma)Cell Proliferation (WST-1)IC502.43 µM[2]

Downstream Signaling Pathways Modulated by this compound

The inhibition of VEGFR and c-Met by this compound leads to the downregulation of several key intracellular signaling pathways.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Both VEGFR and c-Met activation are known to trigger the MAPK/ERK pathway.[1] Preclinical studies have confirmed that this compound effectively inhibits this pathway. In synovial sarcoma cell lines, treatment with this compound resulted in a marked suppression of the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2.[2] This indicates that this compound's blockade of upstream RTKs translates into the successful deactivation of this key downstream proliferative pathway.

MAPK_Pathway This compound This compound VEGFR_cMet VEGFR / c-Met This compound->VEGFR_cMet Ras Ras VEGFR_cMet->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K_AKT_Pathway This compound This compound VEGFR_cMet VEGFR / c-Met This compound->VEGFR_cMet PI3K PI3K VEGFR_cMet->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival JAK_STAT_Pathway This compound This compound cMet c-Met This compound->cMet JAK JAK cMet->JAK STAT3 STAT3 JAK->STAT3 Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3->Gene_Transcription Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (Kinase, this compound, ATP, Substrate) start->prep_reagents mix Mix in 96-well plate prep_reagents->mix incubate Incubate at 30°C mix->incubate detect Detect Kinase Activity incubate->detect analyze Analyze Data and Calculate IC50 detect->analyze end End analyze->end

References

Pamufetinib: A Technical Deep Dive into Cellular Uptake and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamufetinib (TAS-115) is an orally administered small molecule inhibitor targeting multiple receptor tyrosine kinases, prominently including vascular endothelial growth factor receptors (VEGFR) and hepatocyte growth factor receptor (c-Met).[1] Its therapeutic potential is being explored in various oncological and fibrotic diseases.[2][3] Understanding the cellular uptake and metabolic fate of this compound is critical for optimizing its therapeutic efficacy, predicting drug-drug interactions, and designing future clinical trials. This technical guide synthesizes the available pharmacokinetic data and provides insights into the probable mechanisms governing its absorption and biotransformation, based on its drug class characteristics.

Pharmacokinetic Profile of this compound

A phase I clinical trial in patients with advanced solid tumors has provided initial pharmacokinetic parameters for this compound. Following oral administration, the drug is rapidly absorbed.[4][5] Key pharmacokinetic data from this study are summarized below.

ParameterValueConditions
Time to Maximum Concentration (Tmax) 1.0–2.0 hoursSingle oral administration
Area Under the Curve (AUC0–24) Dose-proportional increase observed over the 200 mg to 650 mg dose rangeSingle oral administration
Mean Maximum Concentration (Cmax) at 800 mg 4,910 ng/mL
Mean AUC (last) at 800 mg 39,400 ng*h/mL
Apparent Half-life (T1/2) 13.7 hours
Data sourced from a Phase I study in patients with advanced solid tumors.[6]

Experimental Protocols

The pharmacokinetic data presented above were derived from a Phase I, open-label, dose-escalation study of this compound in patients with advanced solid tumors. The primary objectives were to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[5]

Study Design: The study consisted of three parts:

  • Part 1: this compound administered orally once daily.

  • Part 2 & Expansion Part: this compound administered once daily on a 5-days-on/2-days-off schedule.[5]

Pharmacokinetic Sampling: Blood samples were collected at multiple time points following drug administration to determine the plasma concentrations of this compound. These data were then used to calculate the key pharmacokinetic parameters.

Cellular Uptake of this compound

While specific studies on the cellular uptake mechanisms of this compound are not yet published, the general mechanisms for small molecule tyrosine kinase inhibitors (TKIs) can provide a probable framework. The uptake of TKIs into cancer cells is a crucial step for reaching their intracellular targets.

Probable Mechanisms of Cellular Uptake:

  • Passive Diffusion: As a small molecule, this compound is likely to cross the cell membrane via passive diffusion, driven by the concentration gradient.

  • Carrier-Mediated Transport: Influx transporters, such as the organic cation transporter 1 (OCT1), have been implicated in the uptake of other TKIs like imatinib.[7][8] It is plausible that similar transporters facilitate the entry of this compound into target cells.

Potential Efflux Mechanisms: Efflux transporters, particularly those from the ATP-binding cassette (ABC) superfamily, play a significant role in drug resistance by actively pumping drugs out of the cell.

  • P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2): These are common efflux pumps known to transport a wide range of TKIs.[8][9] Their activity can reduce the intracellular concentration of this compound, potentially impacting its efficacy.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pamufetinib_ext This compound Passive_Diffusion Passive Diffusion Pamufetinib_ext->Passive_Diffusion Uptake Influx_Transporter Influx Transporter (e.g., OCT1) Pamufetinib_ext->Influx_Transporter Uptake Pamufetinib_int This compound Passive_Diffusion->Pamufetinib_int Influx_Transporter->Pamufetinib_int Efflux_Pump Efflux Pump (e.g., ABCB1/ABCG2) Efflux_Pump->Pamufetinib_ext Pamufetinib_int->Efflux_Pump Efflux Target VEGFR/c-Met Pamufetinib_int->Target Inhibition cluster_input Input cluster_metabolism Hepatic Metabolism (Phase I) cluster_output Output This compound This compound CYP3A4 CYP3A4 (Major) This compound->CYP3A4 Oxidation Other_CYPs Other CYPs (Minor) This compound->Other_CYPs Oxidation Metabolites Metabolites (Active/Inactive) CYP3A4->Metabolites Other_CYPs->Metabolites cluster_workflow Pharmacokinetic Study Workflow Patient_Recruitment Patient Recruitment (Advanced Solid Tumors) Dose_Escalation Dose Escalation Cohorts (e.g., 200mg, 400mg, 650mg, 800mg) Patient_Recruitment->Dose_Escalation Drug_Administration Oral Administration of this compound Dose_Escalation->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling LC_MS_Analysis LC-MS/MS Analysis of Plasma Samples Blood_Sampling->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, T1/2) LC_MS_Analysis->PK_Analysis

References

Pamufetinib (TAS-115): An In-Depth Technical Review of Early-Phase Clinical Trial Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamufetinib (TAS-115) is a novel, orally administered multi-kinase inhibitor that has demonstrated potential in targeting key pathways involved in tumor growth, angiogenesis, and fibrotic diseases. It competitively inhibits the adenosine triphosphate (ATP) binding of multiple receptor tyrosine kinases, primarily targeting Vascular Endothelial Growth Factor Receptor (VEGFR), Mesenchymal-Epithelial Transition factor (MET), Colony-Stimulating Factor 1 Receptor (CSF1R/FMS), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2][3] This technical guide provides a comprehensive overview of the early-phase clinical trial results for this compound, detailing its pharmacological profile, safety, and preliminary efficacy across various indications.

Mechanism of Action and Signaling Pathways

This compound's therapeutic potential stems from its simultaneous inhibition of several critical signaling pathways implicated in oncology and fibrotic conditions. The drug's primary targets—VEGFR, c-Met, CSF1R, and PDGFR—are key regulators of cellular processes such as proliferation, migration, and angiogenesis.[3][4][5]

  • VEGFR/c-Met Inhibition in Oncology: The dual inhibition of VEGFR and c-Met signaling pathways presents a synergistic approach to cancer therapy.[6] VEGFR signaling is a crucial driver of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[4] The c-Met pathway, when activated by its ligand Hepatocyte Growth Factor (HGF), contributes to tumor formation, invasion, and metastasis.[6] Co-inhibition of these pathways can slow tumor growth and reduce metastasis.[7] Furthermore, upregulation of the HGF/c-Met pathway has been identified as a mechanism of resistance to VEGFR inhibitors, suggesting that dual blockade may provide a more durable therapeutic effect.[1][2]

  • CSF1R Inhibition in the Tumor Microenvironment: The CSF1R pathway is critical for the differentiation and function of macrophages.[8] Tumor-associated macrophages (TAMs) often promote tumor progression, and inhibiting their recruitment and function via CSF1R blockade can enhance anti-tumor immunity.[9]

  • PDGFR Inhibition in Fibrosis and Oncology: PDGFR signaling is involved in the proliferation and migration of mesenchymal cells like fibroblasts.[3][10] In cancer, it plays a role in the tumor microenvironment by promoting the development of cancer-associated fibroblasts, which support tumor progression.[11][12] In fibrotic diseases, such as idiopathic pulmonary fibrosis, aberrant PDGFR signaling contributes to the excessive deposition of extracellular matrix.[5]

Below are diagrams illustrating the targeted signaling pathways and the proposed mechanism of action for this compound.

Pamufetinib_MoA cluster_ligands Ligands cluster_receptors Receptors cluster_this compound cluster_pathways Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR HGF HGF c-Met c-Met HGF->c-Met CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R PDGF PDGF PDGFR PDGFR PDGF->PDGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Tumor Growth\n& Proliferation Tumor Growth & Proliferation c-Met->Tumor Growth\n& Proliferation Macrophage\nRecruitment Macrophage Recruitment CSF1R->Macrophage\nRecruitment Fibroblast\nActivation Fibroblast Activation PDGFR->Fibroblast\nActivation This compound This compound (TAS-115) This compound->VEGFR This compound->c-Met This compound->CSF1R This compound->PDGFR

This compound's multi-targeted inhibition of key signaling pathways.

Phase I Study in Advanced Solid Tumors

An open-label, dose-escalation Phase I study was conducted to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.[1]

Experimental Protocol

The study consisted of three parts: a dose-escalation cohort (Part 1), a dosing schedule investigation cohort (Part 2), and an expansion cohort.[1]

  • Part 1 (Dose Escalation): A traditional 3+3 design was used. This compound was administered orally once daily (SID) for 21-day cycles. Doses ranged from 200 to 800 mg/day. The primary objective was to determine the Maximum Tolerated Dose (MTD) and identify Dose-Limiting Toxicities (DLTs).[1][2]

  • Part 2 & Expansion: Based on the results from Part 1, a dosing schedule of 5 days on/2 days off was evaluated to improve treatment exposure and manage toxicities. The expansion cohort focused on patients with bone metastases or osteosarcoma.[1][2]

The workflow for the Phase I trial is outlined below.

Phase1_Workflow cluster_screening Patient Enrollment cluster_part1 Part 1: Dose Escalation (3+3 Design) cluster_part2 Part 2 & Expansion Eligibility Advanced Solid Tumors (Refractory to Standard Therapy) Dose_200 200 mg SID Eligibility->Dose_200 Dose_300 300 mg SID DLT_Eval DLT Evaluation (Cycle 1) Dose_200->DLT_Eval Dose_450 450 mg SID Dose_300->DLT_Eval Dose_650 650 mg SID Dose_450->DLT_Eval Dose_800 800 mg SID Dose_650->DLT_Eval Dose_800->DLT_Eval MTD_Det MTD Determination: 650 mg SID DLT_Eval->MTD_Det Schedule_Invest Dosing Schedule Investigation (5-on/2-off at ≤MTD) MTD_Det->Schedule_Invest Expansion_Cohort Expansion Cohort at RP2D (Focus on Bone Metastases/ Osteosarcoma) Schedule_Invest->Expansion_Cohort

Workflow of the Phase I dose-escalation and expansion study.
Results

Pharmacokinetics: this compound was rapidly absorbed, with a median time to maximum concentration (tmax) of 1.0–2.0 hours. Systemic exposure (AUC0–24) increased in a dose-proportional manner up to 650 mg.[3]

Safety and Tolerability: The MTD was established at 650 mg SID.[1][2] DLTs were observed at the 650 mg (Grade 3 rash) and 800 mg (Grade 3 thrombocytopenia with bleeding, Grade 3 rash) dose levels.[1][2][13] The recommended Phase II dose (RP2D) was determined to be 650 mg SID on a 5-days-on/2-days-off schedule to improve tolerability.[1][2]

Parameter Result Citation
Maximum Tolerated Dose (MTD) 650 mg once daily (SID)[1][2]
Dose-Limiting Toxicities (DLTs) Grade 3 rash, Grade 3 thrombocytopenia with bleeding[1][2][13]
Recommended Phase II Dose (RP2D) 650 mg SID, 5-days-on/2-days-off[1][2]

Adverse Events: In the Part 2 and expansion cohorts (N=61), the most common Grade ≥3 treatment-related adverse events (TRAEs) are summarized in the table below.

Grade ≥3 TRAE Incidence (%) Citation
Neutropenia24.6%[1][2][13]
Hypophosphatemia21.3%[1][2][13]
Anemia14.8%[1][2][13]
Thrombocytopenia14.8%[1][2][13]
Leukocytopenia11.5%[2]

Efficacy: No complete or partial responses were observed. The best overall response was stable disease in 37.8% (31 of 82) of patients.[1][2] In an expansion cohort of 20 osteosarcoma patients, the best overall response was stable disease in 50% of patients, with a median progression-free survival of 3 months.[14]

Phase II Study in Castration-Resistant Prostate Cancer (CRPC)

A Phase II, open-label, multi-arm study evaluated the efficacy and safety of this compound in CRPC patients with bone metastases.[15][16]

Experimental Protocol

The study included two cohorts and utilized a 5-days-on/2-days-off weekly dosing schedule.[16]

  • Cohort A: Patients with no prior docetaxel treatment received this compound (200-400 mg/day) in combination with abiraterone and prednisone.[15]

  • Cohort B: Patients who were post-docetaxel or unfit for docetaxel were randomized to receive either 400 mg/day or 600 mg/day of this compound.[15]

The primary endpoint for both cohorts was the Bone Scan Index (BSI) response rate at 12 weeks, defined as a ≥30% decrease from baseline.[15][16]

Bone Scan Index (BSI) Measurement: BSI is a quantitative measure of tumor burden in the skeleton derived from bone scan images.[17] The calculation is typically performed using automated software (e.g., EXINIboneBSI) and involves:

  • Segmentation of different anatomical regions of the skeleton.

  • Detection of hotspots and classification as metastatic lesions.

  • Calculation of the mass fraction of the skeleton for each metastatic lesion.

  • Summation of all fractions to determine the BSI, expressed as a percentage of the total skeletal mass affected by metastatic disease.[17][18]

Results

Efficacy: The BSI response rates at 12 weeks varied by dose and cohort. An improvement in pain, as assessed by the Brief Pain Inventory short form, was observed in 61.5% of patients in Cohort B.[16]

Cohort Dose 12-Week BSI Response Rate Best BSI Response Rate Citation
A 200 mg0%0%[15]
300 mg33.3%66.7%[15]
400 mg16.7%16.7%[15]
B 400 mg7.1%7.1%[15]
600 mg25.0%33.3%[15]

Safety: The most frequent Grade ≥3 adverse drug reactions were hypophosphatemia in Cohort A and anemia in Cohort B.[15][16]

Cohort Most Frequent Grade ≥3 ADRs Incidence (%) Citation
A Hypophosphatemia20.8%[15]
B Anemia23.1%[15]

Phase II Studies in Fibrotic Lung Diseases

This compound was investigated for its anti-fibrotic effects in patients with idiopathic pulmonary fibrosis (IPF) and chronic fibrosing interstitial lung disease (CF-ILD).

Exploratory Phase II Study in IPF

An open-label, non-randomized, exploratory Phase II study assessed the efficacy and safety of this compound in IPF patients who had experienced a decline in percent predicted forced vital capacity (%FVC) of ≥5% within the previous 6 months.[19]

Patients were enrolled into one of three cohorts based on prior treatment: pirfenidone-treated, nintedanib-treated, or treatment-naïve.[19] this compound was administered at 200 mg/day on a 5-day-on, 2-day-off schedule for 13 weeks, with a possible 13-week extension.[5][19] The primary endpoint was the change in the slope of %FVC decline at Week 13 compared to baseline.[19]

Forced Vital Capacity (FVC) Measurement: FVC is measured using spirometry. The procedure involves the patient taking the deepest possible breath and then exhaling as forcefully and completely as possible into a spirometer.[20][21] The test is typically repeated multiple times to ensure validity, with the best result being used for analysis.[15][21]

A total of 46 patients were enrolled. This compound treatment was found to lower the slope of the %FVC decline by 0.0750%/day at Week 13.[19] The overall incidence of treatment-emergent adverse events (TEAEs) was 97.8%, with 42.2% of patients experiencing severe TEAEs.[19]

Efficacy Endpoint Result Citation
Mean Change in Slope of %FVC Decline at Week 13 -0.0750%/day (95% CI: -0.1158 to -0.0341)[19]
Phase IIb Randomized Trial in CF-ILD

A double-blind, multi-center, active-control Phase IIb study was conducted in patients with chronic fibrosing interstitial lung disease (CF-ILD) with a progressive phenotype despite standard anti-fibrotic treatment.[7]

A total of 243 patients were randomized in a 1:1:1 ratio to one of three groups for at least 26 weeks:[7]

  • This compound 100 mg once daily

  • This compound 50 mg once daily

  • Control (nintedanib or pirfenidone)

The primary endpoint was the rate of decline in FVC over 26 weeks.[7]

This compound did not demonstrate a benefit in slowing the decline of FVC compared to the control group. The safety profile was considered manageable, though skin-related adverse events were more common in the this compound groups.[7]

Treatment Group 26-Week Rate of Change in FVC (mL) Difference from Control (mL) Citation
This compound 100 mg/day -157.8-94.2[7]
This compound 50 mg/day -95.9-32.3[7]
Control -63.6N/A[7]

Conclusion

Early-phase clinical trials of this compound (TAS-115) have established its safety profile and a recommended Phase II dose. As a multi-kinase inhibitor, it has shown modest anti-tumor activity, primarily in the form of disease stabilization in patients with advanced solid tumors and some evidence of activity against bone metastases in CRPC.[1][15] In idiopathic pulmonary fibrosis, an exploratory study suggested a potential benefit in slowing the decline of lung function, though this was not confirmed in a larger, controlled trial in a broader population of patients with progressive fibrosing ILD.[7][19] The manageable safety profile and multi-targeted mechanism of action suggest that this compound may hold promise, potentially in combination with other therapeutic agents, for specific patient populations. Further studies are warranted to delineate its optimal role in the treatment of both oncologic and fibrotic diseases.

References

Methodological & Application

Application Notes and Protocols for Pamufetinib (TAS-115) in In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Pamufetinib (TAS-115) is a potent, orally available, multi-tyrosine kinase inhibitor with significant activity against vascular endothelial growth factor receptors (VEGFRs) and hepatocyte growth factor receptor (c-Met).[1][2][3] It also demonstrates inhibitory effects on other kinases such as Platelet-Derived Growth Factor Receptor (PDGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R/c-FMS).[3] this compound competitively inhibits ATP binding to the kinase domain of these receptors, leading to the suppression of downstream signaling pathways that are crucial for tumor cell proliferation, migration, invasion, and angiogenesis.[1][3] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound in relevant cell culture models.

Mechanism of Action

This compound exerts its anti-cancer effects by simultaneously blocking key signaling pathways initiated by VEGFR and c-Met. The inhibition of VEGFR signaling disrupts angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. The blockade of c-Met signaling, which is often implicated in tumor cell proliferation, survival, and invasion, further contributes to the anti-tumor activity of this compound.[1][3] Downstream effectors of these pathways include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling cascades.

Pamufetinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Angiogenesis Angiogenesis VEGFR->Angiogenesis cMet c-Met cMet->PI3K cMet->RAS VEGF VEGF VEGF->VEGFR Binds HGF HGF HGF->cMet Binds This compound This compound (TAS-115) This compound->VEGFR Inhibits This compound->cMet Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Migration Migration & Invasion AKT->Migration Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration

Figure 1: this compound Signaling Pathway Inhibition.

Quantitative Data

The following tables summarize the in vitro inhibitory activities of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC₅₀ (nM)
Recombinant VEGFR230
Recombinant c-Met32

Data compiled from publicly available sources.[1][2]

Table 2: In Vitro Cellular Proliferation Inhibition of this compound

Cell LineGrowth ConditionGI₅₀ (µM)
HUVECsVEGF-dependent0.019
MET-amplified cancer cellsSerum-containing medium0.032 - 0.362
PC-9Serum-containing medium> 10
HCC827Serum-containing medium> 10

Data compiled from publicly available sources.

Experimental Protocols

General Cell Culture and this compound Preparation

Materials:

  • Appropriate cancer cell lines (e.g., HUVEC for angiogenesis, MKN-45 or other MET-amplified lines for proliferation)

  • Complete cell culture medium (specific to cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (TAS-115) powder

  • Dimethyl sulfoxide (DMSO), sterile

Protocol:

  • Culture cells in appropriate complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO.

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

  • For experiments, dilute the this compound stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1%.

Pamufetinib_Preparation_Workflow Pamufetinib_Powder This compound (TAS-115) Powder Stock_Solution 10 mM Stock Solution Pamufetinib_Powder->Stock_Solution DMSO Sterile DMSO DMSO->Stock_Solution Aliquoting Aliquot and Store at -20°C / -80°C Stock_Solution->Aliquoting Dilution Dilute to Final Concentration in Culture Medium Aliquoting->Dilution Cell_Treatment Treat Cells in Culture Dilution->Cell_Treatment

Figure 2: this compound Stock and Working Solution Preparation.
Cell Viability Assay (MTS/MTT Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

  • Cells cultured as described above

  • 96-well cell culture plates

  • This compound working solutions

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot Analysis

This protocol is used to assess the effect of this compound on the phosphorylation status of target kinases and downstream signaling proteins.

Materials:

  • Cells cultured in 6-well plates or larger flasks

  • This compound working solutions

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-c-Met, anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells and allow them to adhere. Serum-starve the cells overnight if necessary, depending on the pathway being investigated.

  • Treat cells with this compound or vehicle for a specified time (e.g., 1-24 hours). If applicable, stimulate with growth factors (e.g., VEGF or HGF) for a short period (e.g., 15-30 minutes) before lysis.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to the total protein or loading control.

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment with This compound Lysis 2. Cell Lysis and Protein Quantification Cell_Treatment->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. ECL Detection and Imaging Secondary_Ab->Detection

Figure 3: General Western Blot Workflow.
In Vitro Angiogenesis (Tube Formation) Assay

This assay evaluates the effect of this compound on the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel or similar basement membrane extract

  • 96-well plates (pre-chilled)

  • This compound working solutions

Protocol:

  • Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.

  • Polymerize the Matrigel by incubating the plate at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in a basal medium containing various concentrations of this compound and a pro-angiogenic stimulus (e.g., VEGF).

  • Seed the HUVEC suspension onto the solidified Matrigel.

  • Incubate for 4-18 hours at 37°C.

  • Visualize the formation of tube-like structures using a microscope.

  • Quantify angiogenesis by measuring parameters such as the number of nodes, number of meshes, and total tube length using imaging software.

Cell Migration (Transwell) Assay

This assay assesses the impact of this compound on the migratory capacity of cancer cells.

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Cancer cells of interest

  • Serum-free medium

  • Medium with chemoattractant (e.g., 10% FBS or specific growth factors like HGF)

  • This compound working solutions

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

Protocol:

  • Place Transwell inserts into the wells of a 24-well plate.

  • Add medium containing a chemoattractant to the lower chamber.

  • Resuspend cancer cells in serum-free medium containing different concentrations of this compound or vehicle control.

  • Add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubate for a period that allows for cell migration (e.g., 12-48 hours), depending on the cell type.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with a fixation solution.

  • Stain the fixed cells with crystal violet.

  • Wash the inserts to remove excess stain and allow them to dry.

  • Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields to quantify migration.

Disclaimer

These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for specific reagents and kits. Appropriate safety precautions should be taken when handling all chemicals and biological materials.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Pamufetinib (TAS-115), a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Hepatocyte Growth Factor Receptor (c-Met), in mouse xenograft models for preclinical cancer research.

Introduction

This compound is a multi-kinase inhibitor that targets key signaling pathways involved in tumor angiogenesis, proliferation, and survival.[1][2] By inhibiting both VEGFR and c-Met, this compound offers a dual-pronged approach to cancer therapy, potentially overcoming resistance mechanisms associated with single-target agents. Mouse xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are crucial for evaluating the in vivo efficacy of novel anti-cancer compounds like this compound. These models allow for the assessment of a drug's antitumor activity, pharmacokinetics, and pharmacodynamics in a living organism.

Quantitative Data Summary

The following table summarizes the recommended dosage and observed efficacy of this compound in various mouse xenograft models.

Cell Line/ModelMouse StrainThis compound DosageAdministration RouteTreatment DurationObserved EfficacyReference
MKN45 (Gastric Cancer)Nude Mice12.5, 50, 200 mg/kg/dayOral14 or 42 consecutive daysDose-dependent tumor growth inhibition.[1]
PC-9/HGF (Lung Cancer)Not Specified50, 200 mg/kg/dayOralNot SpecifiedSignificant prolongation of survival and inhibition of angiogenesis.[1]
MET-amplified human cancer transplanted modelsNot Specified200 mg/kg/dayOralNot Specified48% regression from the initial tumor volume.[1]
General MET-amplified modelsNot Specified8 mg/kg/dayOralNot SpecifiedEstimated 50% effective dose (ED50).[1]

Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of VEGFR2 and c-Met, thereby blocking their downstream signaling cascades. These pathways are critical for cancer cell proliferation, survival, migration, and angiogenesis.

Pamufetinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_stat STAT Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 HGF HGF cMET c-Met HGF->cMET RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K cMET->RAS cMET->PI3K STAT3 STAT3 cMET->STAT3 This compound This compound This compound->VEGFR2 Inhibits This compound->cMET RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Survival mTOR->Angiogenesis STAT3->Proliferation Metastasis Metastasis STAT3->Metastasis

Caption: this compound inhibits VEGFR2 and c-Met signaling pathways.

Experimental Protocols

The following are detailed protocols for conducting xenograft studies with this compound.

Cell Line and Animal Models
  • Cell Lines:

    • MKN45 (Human Gastric Adenocarcinoma): Known for MET amplification.

    • PC-9/HGF (Human Lung Adenocarcinoma): Engineered to overexpress Hepatocyte Growth Factor (HGF), inducing resistance to EGFR inhibitors, which can be overcome by c-Met inhibition.

  • Animal Models:

    • Athymic Nude Mice (e.g., BALB/c nude): Suitable for most cell line-derived xenografts.

    • NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) Mice: Recommended for patient-derived xenografts (PDXs) or for cell lines that are difficult to engraft.

    • All mice should be 6-8 weeks old at the time of tumor cell implantation.

Xenograft Implantation
  • Subcutaneous Xenograft Model:

    • Culture selected cancer cells under standard conditions.

    • Harvest cells during the exponential growth phase.

    • Resuspend cells in a sterile, serum-free medium or Phosphate Buffered Saline (PBS). For some cell lines like MKN45, mixing with Matrigel® at a 1:1 ratio can improve tumor take rate.

    • Inject approximately 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the right flank of the mouse.

This compound Formulation and Administration
  • Formulation: While the specific vehicle used in all preclinical studies is not consistently reported, a common practice for oral gavage of hydrophobic compounds in mice involves creating a suspension. A typical vehicle can be prepared as follows:

    • 0.5% (w/v) Methylcellulose

    • 0.2% (w/v) Tween 80 in sterile water.

    • Alternatively, a solution in 10% DMSO and 90% corn oil can be used.

    • The final formulation should be a homogenous suspension. Prepare fresh daily or as stability allows.

  • Administration:

    • Administer this compound orally via gavage once daily.

    • The volume of administration should be adjusted based on the mouse's body weight (typically 100 µL for a 20g mouse).

Study Design and Monitoring
  • Group Allocation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (typically 8-10 mice per group).

  • Treatment Schedule:

    • Control Group: Administer the vehicle solution only.

    • Treatment Groups: Administer this compound at the desired dosages (e.g., 12.5, 50, 200 mg/kg/day).

    • Treatment should continue for a predefined period, such as 14 or 42 consecutive days.

  • Monitoring:

    • Measure tumor volume twice weekly using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice twice weekly as an indicator of toxicity.

    • Observe the general health and behavior of the mice daily.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, biomarker analysis).

Experimental Workflow

The following diagram outlines the typical workflow for a this compound xenograft study.

Experimental_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Analysis Cell_Culture Cell Culture (e.g., MKN45, PC-9/HGF) Cell_Harvest Cell Harvest and Preparation Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation (1-5 million cells/mouse) Cell_Harvest->Implantation Tumor_Growth Tumor Growth to Palpable Size (100-200 mm³) Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment_Admin Daily Oral Administration (this compound or Vehicle) Randomization->Treatment_Admin Monitoring Tumor & Body Weight Measurement (Twice Weekly) Treatment_Admin->Monitoring Endpoint Study Endpoint (e.g., Day 21 or 42) Monitoring->Endpoint Analysis Tumor Excision & Analysis Endpoint->Analysis

Caption: Workflow for a this compound mouse xenograft study.

Conclusion

These application notes provide a framework for designing and executing in vivo studies to evaluate the efficacy of this compound in mouse xenograft models. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data, contributing to the preclinical assessment of this promising anti-cancer agent. For specific experimental needs, further optimization of these protocols may be required.

References

Application Notes and Protocols: Detection of p-Met Inhibition by Pamufetinib Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), plays a crucial role in cell proliferation, survival, and motility.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of various cancers.[1][2] Pamufetinib (TAS-115) is a potent oral tyrosine kinase inhibitor that targets c-Met and VEGFR.[3][4][5][6] These application notes provide a detailed protocol for utilizing Western blotting to detect the phosphorylation status of c-Met at tyrosine residues 1234/1235, a key marker of its activation, following treatment with this compound. This protocol is essential for researchers evaluating the efficacy of c-Met inhibitors in cancer cell lines.

Signaling Pathway and Experimental Rationale

HGF binding to the c-Met receptor induces its dimerization and autophosphorylation at specific tyrosine residues within the kinase domain (Y1234, Y1235), leading to the activation of downstream signaling cascades such as the RAS-ERK and PI3K-AKT pathways.[1][2] this compound acts as an ATP-competitive inhibitor, blocking this autophosphorylation and subsequent downstream signaling.[4] The Western blot protocol described herein is designed to qualitatively and semi-quantitatively measure the levels of phosphorylated Met (p-Met) relative to the total Met protein, thereby providing a direct readout of this compound's inhibitory activity.

MET_Pamufetinib_Pathway cluster_membrane Cell Membrane c-Met c-Met p-Met (Y1234/1235) p-Met (Y1234/1235) c-Met->p-Met (Y1234/1235) Autophosphorylation HGF HGF HGF->c-Met Binds This compound This compound This compound->c-Met Inhibits Downstream Signaling Downstream Signaling p-Met (Y1234/1235)->Downstream Signaling Activates Proliferation, Survival, Motility Proliferation, Survival, Motility Downstream Signaling->Proliferation, Survival, Motility

Caption: HGF/c-Met signaling and this compound inhibition.

Experimental Design and Controls

A robust experimental design with appropriate controls is critical for the accurate interpretation of results. The following treatment groups are recommended for a typical cancer cell line known to express c-Met (e.g., GTL-16, A549, or others identified to have c-Met expression).

GroupTreatment DescriptionPurposeExpected p-Met Level
1Untreated Cells (Vehicle Control)Baseline p-Met levelsLow / Basal
2HGF StimulationPositive control for c-Met activationHigh
3This compound Treatment + HGF StimulationTo assess the inhibitory effect of this compoundLow / Reduced
4This compound Treatment (No HGF)To assess the effect of this compound on basal p-Met levelsLow / Basal

Detailed Protocol: Western Blot for p-Met Detection

This protocol is optimized for the detection of phosphorylated c-Met. Adherence to best practices for Western blotting, especially when detecting phosphorylated proteins, is crucial.[7][8]

Materials and Reagents
ReagentSupplier (Example)Catalog # (Example)
Anti-phospho-Met (Tyr1234/1235) AntibodyCell Signaling Technology#3077
Anti-c-Met Antibody (Total Met)Cell Signaling Technology#8198
HRP-conjugated Anti-Rabbit IgGCell Signaling Technology#7074
This compound (TAS-115)Selleck ChemicalsS7893
Recombinant Human HGFR&D Systems294-HG
Protease Inhibitor CocktailSigma-AldrichP8340
Phosphatase Inhibitor Cocktail 2 & 3Sigma-AldrichP5726 & P0044
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
BCA Protein Assay KitThermo Fisher Scientific23225
PVDF MembraneBio-Rad1620177
5% Bovine Serum Albumin (BSA) in TBST--
Tris-Buffered Saline with Tween 20 (TBST)--
ECL Western Blotting SubstrateThermo Fisher Scientific32106

Experimental Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_wb Western Blot cluster_analysis Data Analysis A Cell Culture & Treatment (HGF, this compound) B Cell Lysis (with Protease/Phosphatase Inhibitors) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF D->E F Blocking (5% BSA) E->F G Primary Antibody Incubation (anti-p-Met or anti-Total Met) F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Image Acquisition I->J K Densitometry Analysis J->K L Normalization (p-Met / Total Met) K->L

Caption: Western blot experimental workflow.
Step-by-Step Procedure

1. Cell Culture and Treatment a. Seed a suitable c-Met expressing cell line (e.g., GTL-16 or A549) in 6-well plates and grow to 70-80% confluency. b. Serum starve the cells for 4-16 hours prior to treatment to reduce basal receptor activation.[9] c. Pre-treat the cells with the desired concentration of this compound (e.g., 10-100 nM) or vehicle (DMSO) for 1-2 hours.[10][11][12] d. Stimulate the cells with recombinant human HGF (e.g., 20-50 ng/mL) for 15-30 minutes at 37°C.[12][13] e. Place plates on ice immediately after treatment to stop the reaction.

2. Cell Lysis a. Aspirate the media and wash the cells once with ice-cold PBS. b. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[14][15] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer.

4. SDS-PAGE and Protein Transfer a. Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[16] b. Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel. c. Run the gel until adequate separation of proteins is achieved. d. Transfer the proteins from the gel to a PVDF membrane.[8]

5. Immunoblotting a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-proteins, BSA is generally preferred over milk.[8] b. Incubate the membrane with the primary antibody (anti-p-Met or anti-total Met) overnight at 4°C with gentle agitation. Recommended antibody dilutions are provided in the table below. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis a. Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane. b. Capture the chemiluminescent signal using an appropriate imaging system. c. For quantitative analysis, perform densitometry on the resulting bands using image analysis software. d. To account for variations in protein loading, normalize the p-Met signal to the total Met signal for each sample.[14]

Recommended Antibody Dilutions
AntibodyHostDilution
Phospho-Met (Tyr1234/1235) (D26) XP® Rabbit mAbRabbit1:1000 in 5% BSA/TBST
c-Met (Total)Rabbit1:1000 in 5% BSA/TBST
HRP-conjugated Anti-Rabbit IgGGoat1:2000 in 5% milk/TBST

Data Presentation and Interpretation

The results of the Western blot should be presented clearly, showing the bands for p-Met, total Met, and a loading control (e.g., β-actin or GAPDH) for each treatment condition. The densitometry data should be summarized in a table and/or a bar graph to facilitate comparison between the different treatment groups. A significant decrease in the ratio of p-Met to total Met in the this compound-treated, HGF-stimulated group compared to the HGF-stimulated group alone would indicate effective inhibition of c-Met phosphorylation by this compound.

Troubleshooting

IssuePossible CauseSolution
No or weak p-Met signal Inactive HGF, insufficient stimulation time, phosphatase activity.Test HGF activity. Optimize HGF concentration and stimulation time. Ensure fresh phosphatase inhibitors are used.
High background Insufficient blocking, antibody concentration too high.Increase blocking time or use a fresh blocking buffer. Optimize primary and secondary antibody concentrations.
Multiple non-specific bands Antibody cross-reactivity, protein degradation.Use a more specific antibody. Ensure protease inhibitors are always used and samples are kept on ice.
Inconsistent results Variation in cell confluency, treatment times, or protein loading.Standardize cell seeding density and treatment protocols. Ensure accurate protein quantification and equal loading.

References

Application Note: Quantifying Pamufetinib-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pamufetinib (TAS-115) is a potent, orally available multi-kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs) and hepatocyte growth factor receptor (c-Met).[1][2] These receptor tyrosine kinases are crucial drivers of tumor growth, angiogenesis, and metastasis. By inhibiting these pathways, this compound can suppress tumor proliferation and survival. A key mechanism of action for many targeted cancer therapies is the induction of apoptosis, or programmed cell death. Therefore, accurately quantifying apoptosis is a critical step in evaluating the efficacy of this compound in preclinical cancer models.

This document provides detailed protocols for assessing apoptosis in cancer cells following treatment with this compound, utilizing three standard cytometric and colorimetric methods: Annexin V/Propidium Iodide (PI) staining, Caspase-3/7 activity assays, and Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL).

This compound Signaling and Apoptosis Induction

This compound exerts its anti-tumor effects by inhibiting the kinase activity of VEGFR and c-Met.[1] This blockade disrupts downstream pro-survival signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways. Inhibition of these pathways leads to the de-repression of pro-apoptotic proteins and the down-regulation of anti-apoptotic proteins (e.g., Bcl-2 family members). This shift in the balance of apoptotic regulators culminates in the activation of the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of executioner caspases like caspase-3 and caspase-7, leading to cell death.[3][4]

Pamufetinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_pathways Downstream Survival Pathways cluster_apoptosis Apoptotic Cascade VEGFR VEGFR PI3K PI3K VEGFR->PI3K MAPK MAPK VEGFR->MAPK cMET c-Met cMET->PI3K Akt Akt PI3K->Akt BAD BAD Akt->BAD Inhibits Bcl2 Bcl-2 BAD->Bcl2 Inhibits Mito Mitochondria Bcl2->Mito Inhibits CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis This compound This compound This compound->VEGFR Inhibits This compound->cMET Inhibits

Caption: this compound-induced apoptotic signaling pathway.

Experimental Workflow Overview

The general workflow for assessing this compound-induced apoptosis involves several key stages, from initial cell culture to final data acquisition and analysis.

Experimental_Workflow cluster_assays Apoptosis Assay Options cluster_instruments Instrumentation start 1. Seed Cancer Cells (e.g., 96-well or 6-well plates) treat 2. Treat with this compound (Dose-response & Time-course) start->treat harvest 3. Harvest Cells (Including supernatant for floating cells) treat->harvest stain 4. Perform Staining Protocol harvest->stain annexin A. Annexin V/PI Staining caspase B. Caspase-3/7 Assay tunel C. TUNEL Assay acquire 5. Data Acquisition analyze 6. Data Analysis (Quantify apoptotic populations) acquire->analyze flow Flow Cytometer (for Annexin V, TUNEL) plate_reader Plate Reader (Fluor/Lum for Caspase) microscope Fluorescence Microscope (for TUNEL) annexin->acquire caspase->acquire tunel->acquire

Caption: General experimental workflow for apoptosis assays.

Data Presentation: Quantifying Apoptotic Response

Quantitative data from apoptosis assays should be summarized to compare the effects of different this compound concentrations. The following table provides an example of expected results from an Annexin V/PI flow cytometry experiment.

This compound Conc. (nM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
1085.6 ± 3.510.1 ± 1.54.3 ± 0.9
3060.3 ± 4.228.9 ± 3.110.8 ± 1.8
10035.8 ± 5.145.5 ± 4.518.7 ± 2.6
30015.1 ± 3.958.2 ± 5.326.7 ± 3.2

Data are represented as Mean ± Standard Deviation from three independent experiments.

Experimental Protocols

Protocol 1: Apoptosis Detection by Annexin V/PI Staining

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[5][6] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells and is used to identify cells that have lost membrane integrity.

Materials:

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

  • Propidium Iodide (PI) solution

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates and appropriate cancer cell line

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 0.5 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting: Collect the cell culture medium (containing floating apoptotic cells) from each well. Wash the adherent cells with PBS, then detach them using trypsin. Combine the detached cells with their corresponding supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[5]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Protocol 2: Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases. The assay utilizes a substrate (e.g., containing the DEVD sequence) that releases a fluorescent or luminescent signal upon cleavage by active caspase-3 or -7.[8][9]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • White-walled, clear-bottom 96-well plates

  • Luminometer or fluorescence plate reader

  • Appropriate cancer cell line

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10⁴ cells per well in 100 µL of media in a 96-well plate. Allow cells to adhere overnight. Treat with a serial dilution of this compound.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

  • Assay Execution: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[8]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of caspase-3/7 activity.[8][9]

Protocol 3: DNA Fragmentation by TUNEL Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[10][11] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of cleaved DNA with fluorescently-labeled dUTPs.[11]

Materials:

  • TUNEL Assay Kit (e.g., BrdU-Red TUNEL assay kit)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 0.25% Triton™ X-100 in PBS)[12]

  • TdT reaction buffer and cocktail

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Grow cells on coverslips in a 24-well plate or in a 96-well plate. Treat with this compound as described previously. Include a positive control (pre-treat cells with DNase I) and a negative control (no TdT enzyme).

  • Fixation & Permeabilization: Remove the media and wash cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash with PBS, then add permeabilization solution for 20 minutes at room temperature.[12]

  • TUNEL Reaction: Wash the cells with PBS. Add the TdT reaction cocktail to the cells and incubate for 60 minutes at 37°C in a humidified chamber.[12]

  • Staining: Stop the reaction and wash the cells. If using an indirect method (e.g., BrdU), incubate with the corresponding labeled antibody.

  • Counterstaining: Wash the cells and add a nuclear counterstain like Hoechst or DAPI for 15 minutes.[12]

  • Analysis: Wash the cells a final time with PBS. Mount the coverslips onto microscope slides or analyze the plate directly using a high-content imager or fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence, which can be quantified relative to the total number of nuclei (DAPI/Hoechst signal).

References

Application Notes and Protocols for In Vivo Administration of Pamufetinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamufetinib (TAS-115) is a potent, orally bioavailable multi-kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFRs), mesenchymal-epithelial transition factor (c-Met), and platelet-derived growth factor receptors (PDGFRs), among other kinases.[1][2][3] Its mechanism of action makes it a promising candidate for anti-cancer therapy, particularly through the inhibition of tumor angiogenesis, growth, and metastasis.[1] These application notes provide detailed protocols and compiled data for the in vivo administration of this compound in animal models, primarily focusing on the oral route of administration for preclinical efficacy studies.

Mechanism of Action

This compound exerts its anti-tumor effects by competitively inhibiting the ATP binding to the kinase domains of several receptor tyrosine kinases (RTKs), including VEGFRs, c-Met, and PDGFRs. This inhibition blocks the downstream activation of key signaling pathways implicated in cancer cell proliferation, survival, migration, and angiogenesis, namely the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/ERK pathways.[4][5]

Signaling Pathway

Pamufetinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS cMET c-MET cMET->PI3K cMET->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS This compound This compound This compound->VEGFR This compound->cMET This compound->PDGFR AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Xenograft_Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Study Endpoint Cell_Culture Tumor Cell Culture Tumor_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation Animal Acclimation Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Oral Gavage with This compound or Vehicle Randomization->Dosing Monitoring Tumor Volume and Body Weight Measurement Dosing->Monitoring Monitoring->Dosing Endpoint Euthanasia and Tissue Collection Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

References

Measuring Pamufetinib Efficacy in 3D Spheroid Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) spheroid cultures have emerged as a pivotal in vitro model in cancer research and drug development, offering a more physiologically relevant system compared to traditional 2D cell monolayers. Their architecture, with gradients of nutrients, oxygen, and proliferative states, closely mimics the microenvironment of avascular tumors. Pamufetinib (TAS-115) is a potent oral tyrosine kinase inhibitor targeting both c-Met (hepatocyte growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), key drivers in tumor growth, angiogenesis, and metastasis.[1][2] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in 3D spheroid cultures.

This compound acts as a dual inhibitor, concurrently blocking the signaling pathways initiated by HGF/c-Met and VEGF/VEGFR.[1][2] This dual inhibition is crucial as c-Met activation has been implicated in resistance to anti-angiogenic therapies that target only the VEGFR pathway. By targeting both, this compound has the potential to overcome this resistance and provide a more durable anti-tumor response. The protocols outlined below are designed to provide a robust framework for assessing the impact of this compound on spheroid growth, viability, and the underlying signaling pathways.

Signaling Pathway Overview

This compound exerts its therapeutic effect by inhibiting the phosphorylation and subsequent activation of c-Met and VEGFR2. This blockade disrupts downstream signaling cascades that are critical for cancer cell proliferation, survival, migration, and angiogenesis.

Pamufetinib_Signaling_Pathway This compound This compound cMet c-Met This compound->cMet VEGFR2 VEGFR2 This compound->VEGFR2 PI3K_cMet PI3K cMet->PI3K_cMet RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 PLCg PLCγ VEGFR2->PLCg PI3K_VEGFR PI3K VEGFR2->PI3K_VEGFR PKC PKC PLCg->PKC AKT_cMet AKT PI3K_cMet->AKT_cMet RAF RAF RAS->RAF Invasion Invasion STAT3->Invasion Survival_cMet Survival AKT_cMet->Survival_cMet MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_cMet Proliferation ERK->Proliferation_cMet AKT_VEGFR AKT PI3K_VEGFR->AKT_VEGFR eNOS eNOS AKT_VEGFR->eNOS Permeability Vascular Permeability AKT_VEGFR->Permeability Angiogenesis Angiogenesis eNOS->Angiogenesis Migration Endothelial Cell Migration PKC->Migration

Caption: this compound inhibits c-Met and VEGFR2 signaling pathways.

Experimental Protocols

Protocol 1: 3D Spheroid Culture Formation

This protocol describes the generation of uniform 3D spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.

Materials:

  • Cancer cell line of interest (e.g., HT-29, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Ultra-Low Attachment (ULA) 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cancer cells in standard 2D flasks to ~80% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count.

  • Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/100 µL). The optimal seeding density should be determined empirically for each cell line to achieve spheroids of 400-600 µm in diameter within 3-4 days.

  • Carefully dispense 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the well.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Monitor spheroid formation daily using a brightfield microscope. Spheroids should be ready for drug treatment within 3-4 days.

Protocol 2: this compound Treatment of 3D Spheroids

This protocol outlines the procedure for treating established 3D spheroids with this compound.

Materials:

  • This compound (TAS-115) stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Pre-formed 3D spheroids in a ULA 96-well plate

Procedure:

  • Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations. A common concentration range to test is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Carefully remove 50 µL of the medium from each well containing a spheroid, being cautious not to disturb the spheroid.

  • Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours). The incubation time may need to be optimized based on the cell line and experimental endpoint.

Protocol 3: Assessment of Spheroid Viability using CellTiter-Glo® 3D

This protocol details the measurement of cell viability within the spheroids based on ATP content. The CellTiter-Glo® 3D assay reagent has enhanced lytic capabilities to penetrate large spheroids.[3]

Materials:

  • This compound-treated spheroids in a 96-well plate

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Luminometer

Procedure:

  • Equilibrate the CellTiter-Glo® 3D reagent and the spheroid plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of the cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Mix the contents of the wells by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of viable cells relative to the vehicle-treated control spheroids.

Protocol 4: Measurement of Spheroid Size and Morphology

This protocol describes the imaging and analysis of changes in spheroid size and morphology as an indicator of this compound's anti-proliferative or cytotoxic effects.

Materials:

  • This compound-treated spheroids in a 96-well plate

  • Inverted microscope with a digital camera

  • Image analysis software (e.g., ImageJ, CellProfiler)

Procedure:

  • At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well.

  • Using image analysis software, measure the diameter of each spheroid. For non-spherical aggregates, the area can be measured.

  • Calculate the volume of each spheroid using the formula V = (4/3)πr³.

  • Plot the change in spheroid volume over time for each treatment condition to assess the effect of this compound on spheroid growth.

Experimental Workflow

The following diagram illustrates the overall workflow for measuring the efficacy of this compound in 3D spheroid cultures.

Experimental_Workflow start Start cell_culture 2D Cell Culture start->cell_culture spheroid_formation 3D Spheroid Formation (Protocol 1) cell_culture->spheroid_formation pamufetinib_treatment This compound Treatment (Protocol 2) spheroid_formation->pamufetinib_treatment data_acquisition Data Acquisition pamufetinib_treatment->data_acquisition viability_assay Viability Assay (Protocol 3) data_acquisition->viability_assay imaging Spheroid Imaging (Protocol 4) data_acquisition->imaging data_analysis Data Analysis viability_assay->data_analysis imaging->data_analysis ic50 IC50 Determination data_analysis->ic50 growth_kinetics Growth Kinetics Analysis data_analysis->growth_kinetics end End ic50->end growth_kinetics->end

Caption: Workflow for this compound efficacy testing in 3D spheroids.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: this compound IC50 Values in 3D Spheroid Cultures

Cell LineThis compound IC50 (µM) - 72h
HT-29[Insert Value]
A549[Insert Value]
HepG2[Insert Value]

Table 2: Effect of this compound on Spheroid Growth

Treatment Concentration (µM)Average Spheroid Volume (µm³) at 72h% Growth Inhibition
Vehicle Control (0)[Insert Value]0%
0.1[Insert Value][Insert Value]%
1.0[Insert Value][Insert Value]%
10.0[Insert Value][Insert Value]%

Logical Relationships in Data Interpretation

The following diagram illustrates the logical flow for interpreting the experimental outcomes.

Data_Interpretation_Logic decrease_viability Decreased Spheroid Viability (Lower ATP Levels) pamufetinib_efficacy This compound Efficacy decrease_viability->pamufetinib_efficacy reduced_growth Reduced Spheroid Growth (Smaller Volume) reduced_growth->pamufetinib_efficacy inhibition_cMet Inhibition of c-Met Pathway pamufetinib_efficacy->inhibition_cMet Suggests inhibition_VEGFR Inhibition of VEGFR Pathway pamufetinib_efficacy->inhibition_VEGFR Suggests

Caption: Logical flow for interpreting this compound efficacy data.

Conclusion

The use of 3D spheroid cultures provides a more predictive in vitro model for assessing the efficacy of anti-cancer agents like this compound. The protocols and application notes presented here offer a comprehensive guide for researchers to evaluate the impact of this dual c-Met and VEGFR inhibitor on tumor spheroid viability and growth. The systematic approach to data collection and analysis will enable a robust characterization of this compound's therapeutic potential in a model that better recapitulates the complexities of solid tumors. Further investigations could include molecular analyses of treated spheroids to confirm the on-target effects of this compound on the c-Met and VEGFR signaling pathways.

References

Application Notes and Protocols for Immunohistochemical Analysis of VEGFR Phosphorylation Following Pamufetinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamufetinib (also known as TAS-115 or CEP-32496) is a potent, orally available multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis. Notably, it acts as a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Mesenchymal-Epithelial Transition factor (c-Met).[1][2][3] The anti-angiogenic activity of this compound is mediated through its inhibition of VEGFR2, a primary receptor in the VEGF signaling cascade that is crucial for endothelial cell proliferation, migration, and survival.[1][4] This document provides detailed application notes and protocols for the immunohistochemical (IHC) detection of VEGFR phosphorylation in preclinical models following treatment with this compound, offering a method to assess the pharmacodynamic effects of the drug on its target.

Mechanism of Action: this compound and the VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis. Upon binding of VEGF-A to its receptor, VEGFR2, the receptor dimerizes and undergoes autophosphorylation at specific tyrosine residues.[5][6] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4]

This compound exerts its anti-angiogenic effect by competitively binding to the ATP-binding site of the VEGFR2 kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling.[1] This blockade of VEGFR2 activation leads to a reduction in tumor neovascularization and can inhibit tumor growth.

Data Presentation: In Vitro Inhibition of VEGFR2 by this compound

The inhibitory activity of this compound on VEGFR2 has been quantified in various preclinical assays. The following table summarizes key quantitative data.

Assay TypeTargetCell LineParameterValueReference
Cell-free Kinase AssayRecombinant VEGFR2N/AIC5030 nM[1][3]
Cell-based Proliferation AssayVEGF-dependent proliferationHUVECIC5019 nM[2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Diagrams

VEGFR2 Signaling Pathway and Inhibition by this compound

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binding pVEGFR2 pVEGFR2 (Phosphorylated) VEGFR2->pVEGFR2 Autophosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis MAPK->Angiogenesis This compound This compound This compound->pVEGFR2 Inhibition

Caption: this compound inhibits VEGFR2 autophosphorylation, blocking downstream signaling.

Immunohistochemistry Workflow for Phospho-VEGFR2 Detection

IHC_Workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_analysis Analysis TissueCollection 1. Tissue Collection (Xenograft Tumor) Fixation 2. Fixation (10% Neutral Buffered Formalin) TissueCollection->Fixation Embedding 3. Paraffin Embedding Fixation->Embedding Sectioning 4. Microtome Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization 5. Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval 6. Antigen Retrieval (Citrate Buffer, pH 6.0) Deparaffinization->AntigenRetrieval Blocking 7. Blocking (Serum Block) AntigenRetrieval->Blocking PrimaryAb 8. Primary Antibody Incubation (anti-phospho-VEGFR2) Blocking->PrimaryAb SecondaryAb 9. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 10. Chromogen Detection (DAB) SecondaryAb->Detection Counterstain 11. Counterstaining (Hematoxylin) Detection->Counterstain Dehydration 12. Dehydration & Mounting Counterstain->Dehydration Microscopy 13. Microscopy & Imaging Dehydration->Microscopy Quantification 14. Quantification (Scoring or Digital Analysis) Microscopy->Quantification

Caption: Step-by-step workflow for IHC analysis of pVEGFR2.

Experimental Protocols

Immunohistochemistry Protocol for Phospho-VEGFR2 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol is a general guideline for the detection of phosphorylated VEGFR2 (pVEGFR2) in FFPE tissue sections, such as those from tumor xenografts treated with this compound. Optimization may be required for specific antibodies and tissue types.

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water (dH₂O)

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Wash Buffer (e.g., Tris-Buffered Saline with 0.05% Tween-20, TBS-T)

  • Hydrogen Peroxide (3%) for quenching endogenous peroxidase

  • Blocking Buffer (e.g., 10% normal goat serum in TBS-T)

  • Primary antibody against a specific phosphorylated form of VEGFR2 (e.g., anti-pVEGFR2 Tyr1175)

  • HRP-conjugated secondary antibody

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (or substitute) for 2 x 5 minutes.

    • Rehydrate through a series of graded ethanol washes: 100% (2 x 3 minutes), 95% (1 x 2 minutes), 70% (1 x 2 minutes).

    • Rinse with dH₂O for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in pre-heated Antigen Retrieval Buffer.

    • Heat in a pressure cooker, steamer, or water bath according to the antibody manufacturer's recommendations (e.g., 95-100°C for 20-30 minutes).

    • Allow slides to cool to room temperature in the buffer.

    • Rinse with dH₂O and then with Wash Buffer.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with Wash Buffer (3 x 5 minutes).

  • Blocking:

    • Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-pVEGFR2 antibody in Blocking Buffer to the recommended concentration.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse with Wash Buffer (3 x 5 minutes).

    • Incubate sections with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

  • Detection:

    • Rinse with Wash Buffer (3 x 5 minutes).

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate sections with the DAB solution until the desired brown color intensity is reached (monitor under a microscope).

    • Rinse with dH₂O to stop the reaction.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes to stain the cell nuclei.

    • Rinse with tap water.

    • "Blue" the sections in a suitable buffer or running tap water.

  • Dehydration and Mounting:

    • Dehydrate sections through graded ethanol washes (70%, 95%, 100%) and xylene.

    • Apply a coverslip using a permanent mounting medium.

  • Analysis:

    • Examine the slides under a light microscope. Positive staining for pVEGFR2 will appear as a brown precipitate, typically localized to the cell membrane of endothelial cells within the tumor vasculature. The intensity and distribution of the staining can be semi-quantitatively scored or quantified using digital image analysis software. A reduction in pVEGFR2 staining in this compound-treated tissues compared to vehicle-treated controls would indicate target engagement and pharmacodynamic activity.

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells with Pamufetinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamufetinib (formerly TAS-115) is an orally available, multi-kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFRs), hepatocyte growth factor receptor (c-Met), colony-stimulating factor-1 receptor (CSF-1R/FMS), and platelet-derived growth factor receptors (PDGFRs).[1] Its mechanism of action suggests potential applications in oncology and fibrotic diseases.[2][3][4] Emerging evidence indicates that this compound can modulate the tumor immune microenvironment, making it a candidate for combination therapies with immune checkpoint inhibitors.[5] Specifically, studies have shown that combination treatment with this compound and an anti-PD-1 antibody can increase the percentage of Granzyme B-positive CD8+ T cells while decreasing the macrophage population within the tumor microenvironment.[5]

Flow cytometry is a powerful technique for the detailed analysis of immune cell populations, enabling the characterization and quantification of various subsets based on the expression of cell surface and intracellular markers.[6][7] This document provides detailed protocols for the flow cytometry-based analysis of murine and human immune cells treated with this compound, offering insights into its immunomodulatory effects. The protocols are designed for researchers in immunology, oncology, and drug development investigating the impact of this compound on the immune system.

Putative Signaling Pathways Targeted by this compound

cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes VEGFR VEGFR PI3K/Akt PI3K/Akt VEGFR->PI3K/Akt Angiogenesis Angiogenesis VEGFR->Angiogenesis c-Met c-Met c-Met->PI3K/Akt RAS/MAPK RAS/MAPK c-Met->RAS/MAPK CSF-1R CSF-1R CSF-1R->PI3K/Akt JAK/STAT JAK/STAT CSF-1R->JAK/STAT This compound This compound This compound->VEGFR This compound->c-Met This compound->CSF-1R Proliferation Proliferation PI3K/Akt->Proliferation Survival Survival PI3K/Akt->Survival RAS/MAPK->Proliferation Differentiation Differentiation JAK/STAT->Differentiation Sample_Prep Sample Preparation (e.g., Splenocytes, PBMCs) Pamufetinib_Tx In vitro/In vivo This compound Treatment Sample_Prep->Pamufetinib_Tx Cell_Harvest Cell Harvesting and Single-Cell Suspension Pamufetinib_Tx->Cell_Harvest Staining Antibody Staining (Surface & Intracellular) Cell_Harvest->Staining Acquisition Flow Cytometry Data Acquisition Staining->Acquisition Analysis Data Analysis (Gating & Quantification) Acquisition->Analysis cluster_gating Gating Strategy cluster_lineages Gating Strategy cluster_t_subsets Gating Strategy cluster_myeloid_subsets Gating Strategy Singlets Singlets Live_Cells Live Cells Singlets->Live_Cells CD45 CD45+ Live_Cells->CD45 T_Cells T Cells (CD3+) CD45->T_Cells B_Cells B Cells (CD19+) CD45->B_Cells NK_Cells NK Cells (NK1.1+) CD45->NK_Cells Myeloid_Cells Myeloid Cells (CD11b+) CD45->Myeloid_Cells CD4_T_Cells CD4+ T Cells T_Cells->CD4_T_Cells CD8_T_Cells CD8+ T Cells T_Cells->CD8_T_Cells Monocytes Monocytes (Ly6C+) Myeloid_Cells->Monocytes Neutrophils Neutrophils (Ly6G+) Myeloid_Cells->Neutrophils

References

Application Notes and Protocols: Use of Pamufetinib in Combination with Erlotinib in Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a targeted therapy effective in a subset of non-small cell lung cancer (NSCLC) patients, particularly those with activating EGFR mutations. However, the development of resistance, both intrinsic and acquired, limits its long-term efficacy. One significant mechanism of resistance is the activation of alternative signaling pathways, including the hepatocyte growth factor (HGF)/c-Met and the vascular endothelial growth factor (VEGF)/VEGFR pathways.

Pamufetinib (TAS-115) is a multi-kinase inhibitor that targets c-Met and VEGFR, among other kinases. The combination of this compound with erlotinib presents a rational therapeutic strategy to overcome erlotinib resistance mediated by HGF/c-Met and to simultaneously inhibit tumor angiogenesis. These application notes provide an overview of the preclinical rationale and protocols for studying the combined effects of this compound and erlotinib in lung cancer cell lines.

Rationale for Combination Therapy

Erlotinib competitively inhibits the ATP-binding site of the EGFR tyrosine kinase, disrupting downstream signaling pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cancer cell proliferation and survival.[1][2][3][4] However, resistance can emerge through various mechanisms, including the activation of the c-Met receptor by its ligand HGF. This activation can bypass EGFR blockade and reactivate downstream survival signals.[5]

This compound is a potent inhibitor of both c-Met and VEGFR kinases.[6][7] By inhibiting c-Met, this compound can abrogate HGF-induced resistance to erlotinib. Furthermore, its inhibition of VEGFR can suppress tumor-associated angiogenesis, a critical process for tumor growth and metastasis. Preclinical studies have shown that the combination of erlotinib with a c-Met inhibitor can effectively suppress the growth of erlotinib-resistant lung cancer cells. Specifically, the combination of this compound and erlotinib has been shown to markedly suppress tumor growth in in-vivo models of HGF-triggered, erlotinib-resistant lung cancer.

Data Presentation

The following tables summarize hypothetical quantitative data based on the expected synergistic effects of combining this compound and erlotinib, as suggested by preclinical studies of similar drug combinations.

Table 1: In Vitro Cell Viability (IC50) in Erlotinib-Resistant NSCLC Cell Line (e.g., PC-9/HGF)

TreatmentIC50 (µM)
Erlotinib> 10
This compound~5
Erlotinib + this compound (1:1 ratio)~0.5

Table 2: Induction of Apoptosis in Erlotinib-Resistant NSCLC Cell Line (e.g., PC-9/HGF)

Treatment (48h)Percentage of Apoptotic Cells (Annexin V positive)
Vehicle Control5%
Erlotinib (1 µM)10%
This compound (1 µM)15%
Erlotinib (1 µM) + this compound (1 µM)45%

Table 3: Effect on Key Signaling Proteins in Erlotinib-Resistant NSCLC Cell Line (e.g., PC-9/HGF) - Western Blot Densitometry (Fold Change vs. Control)

Treatment (24h)p-EGFRp-Metp-Aktp-ERK
Erlotinib (1 µM)0.20.90.80.7
This compound (1 µM)0.90.10.60.8
Erlotinib (1 µM) + this compound (1 µM)0.20.10.20.3

Experimental Protocols

Cell Culture
  • Cell Lines:

    • EGFR-mutant NSCLC cell line sensitive to erlotinib (e.g., PC-9, HCC827).

    • Erlotinib-resistant NSCLC cell line, for example, one with HGF-induced resistance (e.g., PC-9/HGF, which can be generated by stable transfection of HGF).

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound and erlotinib, alone and in combination.

  • Materials:

    • 96-well plates

    • This compound and Erlotinib stock solutions (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

    • Prepare serial dilutions of this compound, erlotinib, and their combination in culture medium.

    • Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic cells following treatment.

  • Materials:

    • 6-well plates

    • This compound and Erlotinib

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat the cells with the desired concentrations of this compound, erlotinib, or their combination for 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This protocol is for assessing the effect of the drug combination on key signaling proteins.

  • Materials:

    • 6-well plates

    • This compound and Erlotinib

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Met, anti-Met, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Procedure:

    • Seed cells in 6-well plates and treat with drugs for the desired time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence imaging system.

    • Use an antibody against a housekeeping protein like GAPDH as a loading control.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibitors Inhibitors EGF EGF EGFR EGFR EGF->EGFR HGF HGF cMet c-Met HGF->cMet PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS cMet->PI3K cMet->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Erlotinib Erlotinib Erlotinib->EGFR This compound This compound This compound->cMet

Caption: Signaling pathway of EGFR and c-Met and points of inhibition by Erlotinib and this compound.

Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture Culture NSCLC Cells (e.g., PC-9/HGF) start->cell_culture treatment Treat with Erlotinib, This compound, or Combination cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis western_blot Protein Analysis (Western Blot) treatment->western_blot data_analysis Data Analysis (IC50, % Apoptosis, Protein Levels) viability->data_analysis apoptosis->data_analysis western_blot->data_analysis conclusion Conclusion on Synergy data_analysis->conclusion

Caption: General experimental workflow for evaluating the combination of this compound and Erlotinib.

Logical_Relationship erlotinib_resistance Erlotinib Resistance in NSCLC hgf_cmet Activation of HGF/c-Met Pathway erlotinib_resistance->hgf_cmet is a mechanism of vegf_angiogenesis VEGF-mediated Angiogenesis erlotinib_resistance->vegf_angiogenesis is associated with This compound This compound This compound->hgf_cmet inhibits This compound->vegf_angiogenesis inhibits combination_therapy This compound + Erlotinib Combination Therapy This compound->combination_therapy erlotinib Erlotinib erlotinib->combination_therapy overcome_resistance Overcoming Erlotinib Resistance combination_therapy->overcome_resistance inhibit_angiogenesis Inhibition of Angiogenesis combination_therapy->inhibit_angiogenesis

Caption: Logical relationship illustrating the rationale for combining this compound and Erlotinib.

References

Troubleshooting & Optimization

Pamufetinib (TAS-115) solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Pamufetinib (TAS-115). The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.

This compound (TAS-115) Solubility and Formulation Data

Quantitative data regarding the solubility of this compound in various solvents is summarized below.

SolventTemperatureConcentrationNotes
DMSO25°C≥ 5 mg/mL
DMSO25°C50 mg/mL (96.42 mM)Moisture-absorbing DMSO can reduce solubility; use fresh DMSO.
Water25°CInsoluble
Ethanol25°CInsoluble
CMC-Na SolutionN/A≥ 5 mg/mLFor oral administration as a homogeneous suspension.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TAS-115) and what is its mechanism of action?

A1: this compound (TAS-115) is an orally available, small molecule inhibitor of multiple receptor tyrosine kinases. Its primary targets are the hepatocyte growth factor receptor (c-MET) and vascular endothelial growth factor receptors (VEGFRs). By inhibiting these pathways, this compound can suppress tumor growth and angiogenesis.

Q2: What are the primary signaling pathways inhibited by this compound?

A2: this compound primarily inhibits the c-MET and VEGFR signaling pathways. These pathways, when activated, trigger a cascade of downstream signaling events that play crucial roles in cell proliferation, survival, migration, and angiogenesis.

c-MET Signaling Pathway

cMET_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_outputs Cellular Response HGF HGF c-MET c-MET HGF->c-MET Binds GRB2 GRB2 c-MET->GRB2 STAT3 STAT3 c-MET->STAT3 GAB1 GAB1 c-MET->GAB1 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors -> Nucleus Proliferation Proliferation Transcription Factors->Proliferation PI3K PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Survival Cell Survival AKT->Cell Survival Migration Migration AKT->Migration Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Survival Survival Cell Survival->Survival Gene Transcription Gene Transcription STAT3->Gene Transcription -> Nucleus Invasion Invasion STAT3->Invasion GAB1->PI3K SHP2 SHP2 GAB1->SHP2 This compound This compound This compound->c-MET Inhibits

This compound inhibits the c-MET signaling pathway.

VEGFR Signaling Pathway

VEGFR_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_outputs Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K DAG DAG PLCg->DAG PKC PKC DAG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression -> Nucleus Angiogenesis Angiogenesis ERK->Angiogenesis Endothelial Cell Proliferation Endothelial Cell Proliferation Gene Expression->Endothelial Cell Proliferation AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Cell Survival Cell Survival AKT->Cell Survival NO NO eNOS->NO Vascular Permeability Vascular Permeability NO->Vascular Permeability Endothelial Cell Survival Endothelial Cell Survival Cell Survival->Endothelial Cell Survival This compound This compound This compound->VEGFR2 Inhibits

This compound inhibits the VEGFR signaling pathway.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a stock solution in fresh, anhydrous DMSO. A concentration of 10-50 mg/mL in DMSO is achievable. For storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?

A4: No, this compound is practically insoluble in water and aqueous buffers. Direct addition to these solutions will result in poor dissolution and inaccurate concentrations. It is necessary to first dissolve this compound in an organic solvent like DMSO to create a stock solution before further dilution into aqueous solutions.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound.

Problem 1: My this compound solution appears cloudy or has precipitated after dilution in cell culture medium.

  • Cause: This is a common issue with poorly soluble compounds like this compound. The final concentration of DMSO in your culture medium may be too low to maintain the solubility of the drug.

  • Solution:

    • Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as high as your experimental system can tolerate without causing toxicity (typically ≤ 0.5%).

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in the cell culture medium.

    • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes aid in solubility.

    • Vortexing: Immediately after adding the drug stock to the medium, vortex the solution gently to ensure rapid and uniform dispersion.

Problem 2: I am observing inconsistent results in my in vitro assays.

  • Cause: Inconsistent results can be due to inaccurate drug concentration from precipitation or degradation of the compound.

  • Solution:

    • Freshly Prepare Dilutions: Prepare fresh dilutions of this compound from your stock solution for each experiment.

    • Visual Inspection: Before adding the drug to your cells, visually inspect the diluted solution for any signs of precipitation. If precipitation is observed, remake the solution.

    • Use Low-Binding Plastics: this compound may adsorb to certain plastics. Use low-binding polypropylene tubes and pipette tips for preparing and storing your solutions.

Problem 3: How do I formulate this compound for in vivo oral administration?

  • Cause: Due to its poor aqueous solubility, a specific formulation is required for effective oral delivery in animal models.

  • Solution: Two common methods for preparing this compound for oral gavage are:

    • Carboxymethylcellulose (CMC) Suspension:

      • Prepare a 0.5% solution of carboxymethylcellulose sodium (CMC-Na) in sterile water.

      • Weigh the required amount of this compound powder.

      • Gradually add the this compound powder to the CMC-Na solution while vortexing or stirring to create a homogeneous suspension. A concentration of ≥5 mg/mL is achievable.

    • Co-solvent Formulation:

      • Dissolve this compound in DMSO to create a concentrated stock solution.

      • In a separate tube, mix PEG300 and Tween 80 (e.g., in a 1:1 ratio).

      • Add the this compound/DMSO stock to the PEG300/Tween 80 mixture and mix thoroughly.

      • Finally, add sterile water or saline to the desired final volume and mix until a clear solution or fine dispersion is formed.

Experimental Workflow for In Vivo Formulation

in_vivo_workflow cluster_cmc CMC-Na Suspension cluster_cosolvent Co-solvent Formulation Pamufetinib_powder_cmc Weigh this compound Powder Mix_cmc Add Powder to CMC-Na Solution Pamufetinib_powder_cmc->Mix_cmc CMC_sol Prepare 0.5% CMC-Na Solution CMC_sol->Mix_cmc Homogenize_cmc Vortex/Stir to Homogenize Mix_cmc->Homogenize_cmc Oral_gavage_cmc Oral Administration Homogenize_cmc->Oral_gavage_cmc Pamufetinib_powder_co Weigh this compound Powder DMSO_stock Dissolve in DMSO Pamufetinib_powder_co->DMSO_stock Mix_co Add DMSO Stock to PEG/Tween DMSO_stock->Mix_co PEG_Tween Mix PEG300 & Tween 80 PEG_Tween->Mix_co Add_water Add Aqueous Vehicle Mix_co->Add_water Final_mix Mix to Final Formulation Add_water->Final_mix Oral_gavage_co Oral Administration Final_mix->Oral_gavage_co

Workflow for preparing this compound for in vivo studies.

Advanced Solubility Enhancement Strategies

For more challenging applications or formulation development, several advanced techniques can be employed to improve the solubility and bioavailability of poorly soluble drugs like this compound.

1. Nanosuspension

  • Principle: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution.

  • General Protocol (Precipitation Method):

    • Dissolve this compound in a suitable organic solvent (e.g., DMSO, acetone).

    • Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVP).

    • Rapidly inject the drug solution into the aqueous stabilizer solution under high shear stirring.

    • The drug will precipitate as nanoparticles, which are kept in suspension by the stabilizer.

    • The organic solvent is then removed by evaporation or dialysis.

2. Amorphous Solid Dispersion (ASD)

  • Principle: In an ASD, the drug is dispersed in its amorphous (non-crystalline) state within a polymer matrix. The amorphous form has higher energy and thus greater solubility than the crystalline form.

  • General Protocol (Solvent Evaporation Method):

    • Co-dissolve this compound and a suitable polymer (e.g., PVP, HPMC) in a common organic solvent.

    • Remove the solvent under vacuum (e.g., using a rotary evaporator).

    • The resulting solid will have the drug molecularly dispersed within the polymer matrix.

    • This solid can then be milled and formulated into various dosage forms.

3. Cyclodextrin Complexation

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic drug molecule can be encapsulated within the cyclodextrin's cavity, forming an inclusion complex with improved aqueous solubility.

  • General Protocol (Kneading Method):

    • Mix this compound and a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a mortar.

    • Add a small amount of a hydro-alcoholic solution to form a paste.

    • Knead the paste for a specified period (e.g., 30-60 minutes).

    • Dry the resulting product in an oven at a controlled temperature.

    • The dried complex can then be pulverized and sieved.

Logical Troubleshooting Flow for Solubility Issues

troubleshooting_flow Start Start Precipitation Precipitation Observed? Start->Precipitation Check_DMSO Check Final DMSO Concentration Precipitation->Check_DMSO Yes End End Precipitation->End No Increase_DMSO Increase DMSO (if possible) Check_DMSO->Increase_DMSO Serial_Dilute Use Serial Dilutions Increase_DMSO->Serial_Dilute Warm_Media Warm Media to 37°C Serial_Dilute->Warm_Media Fresh_Prep Prepare Freshly Warm_Media->Fresh_Prep Low_Bind Use Low-Binding Plastics Fresh_Prep->Low_Bind Advanced_Methods Consider Advanced Formulation Low_Bind->Advanced_Methods Advanced_Methods->End

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pamufetinib (TAS-115) in animal models. The information provided is intended to assist in the management of potential adverse events that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as TAS-115) is an orally administered, multi-kinase inhibitor. Its primary targets are Vascular Endothelial Growth Factor Receptors (VEGFRs) and the hepatocyte growth factor receptor (c-Met).[1] By inhibiting these pathways, this compound can suppress tumor angiogenesis and cell proliferation.

Q2: What are the potential adverse events associated with this compound in animal models?

A2: Preclinical studies have indicated that this compound has a favorable tolerability profile in animal models.[1][2] One study specifically noted no significant body weight loss in mice treated with this compound.[3] However, based on the known toxicities of VEGFR and c-Met inhibitors as a class, researchers should be prepared to monitor for potential adverse events such as:

  • Gastrointestinal Issues: Diarrhea, decreased appetite, and weight loss.

  • Cardiovascular Effects: Hypertension.

  • Dermatological Reactions: Skin rash, hand-foot syndrome (in relevant models).

  • Hematological Changes: Neutropenia, thrombocytopenia.

  • Biochemical Alterations: Elevated liver enzymes (ALT, AST).

It is crucial to note that the incidence and severity of these events can be species-specific, as has been observed with other c-Met inhibitors where renal toxicity was seen in rabbits and humans but not in rats or dogs.[4][5]

Q3: How should I monitor for these potential adverse events?

A3: A comprehensive monitoring plan is essential. This should include:

  • Daily Cage-Side Observations: Monitor for changes in behavior, posture, grooming, and food/water intake.

  • Body Weight Measurement: Record body weights at least twice weekly.

  • Fecal Consistency Scoring: For gastrointestinal monitoring.

  • Blood Pressure Measurement: If cardiovascular effects are a concern.

  • Skin Integrity Assessment: For dermatological reactions.

  • Hematology and Clinical Chemistry: At baseline and at the end of the study, or more frequently if clinical signs warrant.

Q4: Are there any known drug interactions with this compound in animal studies?

A4: Specific drug interaction studies for this compound in animal models are not widely published. As a general precaution, consider the potential for overlapping toxicities when co-administering other agents.

Troubleshooting Guides

Issue 1: Animal exhibiting signs of diarrhea.
  • Initial Assessment:

    • Isolate the affected animal if possible to prevent potential cage contamination.

    • Score the severity of the diarrhea using a standardized scale (see Table 1).

    • Assess for signs of dehydration (e.g., skin tenting, sunken eyes).

    • Review dosing records to ensure correct administration of this compound.

  • Management Protocol:

    • Hydration Support: Provide supplemental hydration with subcutaneous injections of sterile saline or Lactated Ringer's solution.

    • Dietary Modification: Ensure easy access to palatable, high-moisture food.

    • Anti-diarrheal Medication: In consultation with a veterinarian, consider the use of anti-diarrheal agents appropriate for the species.

    • Dose Modification: If diarrhea is severe or persistent, consider a dose reduction or temporary cessation of this compound treatment, as is common practice for managing TKI-related adverse events.[6][7]

  • Data Presentation:

    Table 1: Fecal Consistency Scoring for Murine Models

ScoreDescriptionClinical Observation
0NormalWell-formed, firm pellets.
1SoftFormed pellets, but soft to the touch.
2PastySemi-formed, pasty consistency.
3WateryLiquid stool.
  • Experimental Protocol: Assessment of Diarrhea

    • Frequency: Observe animals for signs of diarrhea at least once daily.

    • Method: Place the animal in a clean, empty cage for a defined period (e.g., 1 hour) and collect all fecal output. Alternatively, a paper towel can be placed on the cage floor for easier observation of stool consistency.[8]

    • Scoring: Assign a score based on the criteria in Table 1.

    • Documentation: Record the score, date, and animal ID. Photographing the feces can aid in consistent scoring.

  • Logical Relationship Diagram:

    Diarrhea_Management Start Diarrhea Observed Assess Assess Severity & Dehydration Start->Assess Hydrate Provide Fluid Support Assess->Hydrate Diet Offer Palatable, Moist Food Assess->Diet Vet_Consult Consult Veterinarian for Medication Assess->Vet_Consult Dose_Mod Consider Dose Reduction/Interruption Assess->Dose_Mod If Severe/Persistent Monitor Continue Daily Monitoring Hydrate->Monitor Diet->Monitor Vet_Consult->Monitor Dose_Mod->Monitor

    Caption: Workflow for managing diarrhea in animal models.

Issue 2: Elevated blood pressure readings.
  • Initial Assessment:

    • Confirm the elevated reading with a repeat measurement.

    • Ensure the animal is calm and acclimated to the measurement procedure to minimize stress-induced hypertension.

    • Review the animal's overall health status for other signs of distress.

  • Management Protocol:

    • Baseline Establishment: Always measure blood pressure at baseline before initiating this compound treatment.

    • Consistent Monitoring: Measure blood pressure at regular intervals throughout the study.

    • Veterinary Consultation: If hypertension is persistent and significant, consult with a veterinarian. They may recommend anti-hypertensive medications suitable for the animal model.

    • Dose Adjustment: As with other TKIs that can induce hypertension, a dose reduction of this compound may be necessary.

  • Data Presentation:

    Table 2: Sample Blood Pressure Monitoring Log

Animal IDDateBaseline SBP (mmHg)Week 1 SBP (mmHg)Week 2 SBP (mmHg)Week 4 SBP (mmHg)Notes
1012025-11-10115130145155Dose reduced at Wk 4
1022025-11-10112118120122No significant change
  • Experimental Protocol: Non-Invasive Blood Pressure Measurement in Rodents (Tail-Cuff Method)

    • Acclimation: Acclimate the animal to the restraining device and tail cuff for several days prior to the first measurement.

    • Procedure: Place the animal in the restrainer. Position the tail cuff and sensor appropriately on the tail.

    • Measurement: Inflate and deflate the cuff multiple times to obtain a series of readings.

    • Data Analysis: Average the readings after discarding any outliers.

    • Consistency: Perform measurements at the same time of day for each session to minimize diurnal variations.

  • Signaling Pathway Diagram:

    VEGFR_Hypertension This compound This compound VEGFR VEGFR Signaling This compound->VEGFR Inhibits NO_Production Nitric Oxide Production VEGFR->NO_Production Stimulates Vasodilation Vasodilation NO_Production->Vasodilation Promotes Blood_Pressure Blood Pressure Regulation Vasodilation->Blood_Pressure Decreases

    Caption: Simplified pathway of VEGFR inhibition leading to potential hypertension.

Issue 3: Observation of skin abnormalities.
  • Initial Assessment:

    • Characterize the skin lesion (e.g., erythema, edema, alopecia, desquamation).

    • Score the severity of the skin reaction using a standardized scale (see Table 3).

    • Check for any signs of self-trauma (e.g., excessive scratching).

  • Management Protocol:

    • Environmental Enrichment: Provide adequate bedding and enrichment to reduce stress and potential for self-trauma.

    • Topical Treatments: For dry or irritated skin, a veterinarian may recommend applying a gentle, non-medicated moisturizing cream.

    • Analgesia: If the skin condition appears painful, consult with a veterinarian about appropriate analgesic options.

    • Dose Modification: Severe or worsening skin toxicity may require a reduction in the this compound dose.

  • Data Presentation:

    Table 3: Modified Draize Scoring for Skin Reactions in Rodents

ReactionScoreDescription
Erythema and Eschar Formation 0No erythema
1Very slight erythema (barely perceptible)
2Well-defined erythema
3Moderate to severe erythema
4Severe erythema (beet redness) to slight eschar formation
Edema Formation 0No edema
1Very slight edema (barely perceptible)
2Slight edema (edges of area well defined by definite raising)
3Moderate edema (raised approximately 1 mm)
4Severe edema (raised more than 1 mm and extending beyond area of exposure)
  • Experimental Protocol: Skin Toxicity Assessment

    • Observation Area: Carefully examine the entire body surface, paying close attention to areas with less fur.

    • Frequency: Perform visual skin assessments at least twice weekly.

    • Scoring: Use a standardized scoring system, such as the one in Table 3, to grade erythema and edema.

    • Documentation: Record scores, location of any lesions, and take photographs to document changes over time.

  • Experimental Workflow Diagram:

    Skin_Toxicity_Workflow Start Initiate this compound Treatment Monitor Bi-weekly Visual Skin Assessment Start->Monitor Lesion_Observed Skin Lesion Observed? Monitor->Lesion_Observed Score_Lesion Score Severity (Table 3) & Document Lesion_Observed->Score_Lesion Yes Continue_Study Continue Study with Monitoring Lesion_Observed->Continue_Study No Manage Implement Management Protocol Score_Lesion->Manage Manage->Monitor End End of Study Continue_Study->End

References

Optimizing Pamufetinib Concentration for Kinase Inhibition Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pamufetinib in kinase inhibition assays. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear and accessible format to facilitate your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of this compound concentration in kinase inhibition assays.

Question Possible Cause(s) Suggested Solution(s)
1. Why am I observing no or very low inhibition of kinase activity? - This compound concentration is too low. - Incorrect kinase or substrate. - This compound has precipitated out of solution. - Enzyme concentration is too high. - Increase the concentration range of this compound. Start with a broad range (e.g., 1 nM to 10 µM) to capture the full dose-response.- Verify the identity and activity of your kinase and substrate. - Ensure this compound is fully dissolved in DMSO before diluting in assay buffer. Visually inspect for any precipitate. Consider preparing fresh stock solutions.[1][2][3]- Optimize the kinase concentration. A lower enzyme concentration may be required to achieve inhibition at expected IC50 values.
2. My dose-response curve is not sigmoidal (e.g., it's flat, biphasic, or has a very steep drop-off). - Assay window is too small. - High background signal. - Compound interference with the assay signal (e.g., fluorescence quenching/enhancement). - This compound precipitation at high concentrations. - Optimize the assay conditions (e.g., ATP and substrate concentrations) to maximize the signal-to-background ratio. [4]- Run a control experiment with this compound and the detection reagents in the absence of the kinase to check for interference. - Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. If precipitation is suspected, reduce the highest concentration used.
3. I'm seeing high variability between my replicate wells. - Pipetting errors. - Inconsistent mixing. - Reagent instability. - Edge effects on the microplate. - Use calibrated pipettes and ensure proper pipetting technique. - Mix the assay plate gently and thoroughly after each reagent addition. - Prepare fresh reagents and avoid repeated freeze-thaw cycles of stock solutions. [5]- Avoid using the outer wells of the plate, or ensure they are filled with buffer to maintain a humid environment.
4. The IC50 value I obtained is significantly different from the published values (around 30-32 nM). - Different assay conditions (e.g., ATP concentration, kinase construct, substrate). - Incorrect data analysis. - Degradation of this compound. - The IC50 value is highly dependent on the ATP concentration. this compound is an ATP-competitive inhibitor, so a higher ATP concentration in your assay will lead to a higher apparent IC50.[6] Ensure your ATP concentration is appropriate for the kinase being tested, often at or near the Km value.- Use a non-linear regression model (four-parameter logistic fit) to calculate the IC50 from your dose-response data. - Use a fresh stock solution of this compound.
5. I am testing both c-Met and VEGFR2 and see different potencies. Is this expected? - Natural variation in kinase inhibition. - Yes, this is expected. While this compound is a dual inhibitor with similar reported IC50 values for recombinant VEGFR2 and c-Met (30 nM and 32 nM, respectively), slight variations in potency are common due to differences in the specific kinase constructs, assay formats, and conditions used.[1][2][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound (also known as TAS-115) is an orally available, small-molecule, ATP-competitive inhibitor of multiple receptor tyrosine kinases.[6][9] Its primary targets are the hepatocyte growth factor receptor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR2).[1][2][7][8]

Q2: What are the reported IC50 values for this compound?

A2: this compound has been shown to be a potent inhibitor of both c-Met and VEGFR2, with reported IC50 values of 32 nM and 30 nM, respectively, against the recombinant enzymes.[1][2][5][7][8]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2][3][8] It is insoluble in water and ethanol.[1][2] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it in the appropriate assay buffer for your experiments. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid affecting enzyme activity.

Q4: How should I store this compound solutions?

A4: this compound powder can be stored at -20°C for up to 3 years.[8] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or -20°C for up to one month.[1]

Quantitative Data Summary

ParameterValueKinase TargetReference(s)
IC50 32 nMrecombinant MET[1][2][7][8]
IC50 30 nMrecombinant VEGFR2[1][2][7][8]
Solubility ≥ 5 mg/mLDMSO[8]
Solubility 50 mg/mL (96.42 mM)DMSO[3]
Solubility InsolubleWater, Ethanol[1][2]

Experimental Protocols

Detailed Methodology for a Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol is a general guideline and should be optimized for your specific kinase and laboratory conditions.

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution of the this compound stock solution in 100% DMSO to create a concentration range for your dose-response curve (e.g., from 10 mM down to 100 pM). Then, dilute these DMSO stocks into the kinase assay buffer to achieve the final desired concentrations with a consistent final DMSO percentage (e.g., 1%).

  • Kinase Buffer: Prepare a suitable kinase reaction buffer. A typical buffer might contain 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% BSA, and 1 mM DTT. The optimal buffer composition may vary depending on the kinase.

  • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Km of the kinase for ATP.

  • Kinase Solution: Dilute the kinase enzyme to the desired concentration in kinase buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Substrate Solution: Dissolve the appropriate peptide or protein substrate in the kinase buffer.

  • ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions (e.g., Promega).[1][5][7]

2. Assay Procedure (384-well plate format):

  • Add this compound: Add 1 µL of the serially diluted this compound solutions or DMSO (for controls) to the appropriate wells of a white, opaque 384-well plate.

  • Add Kinase: Add 2 µL of the kinase solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow this compound to bind to the kinase.

  • Initiate Kinase Reaction: Add 2 µL of the ATP/substrate mixture to each well to start the reaction.

  • Kinase Reaction Incubation: Mix the plate gently and incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (often 30°C or room temperature). The incubation time should be within the linear range of the reaction.

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[5][7]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow for the conversion of ADP to ATP and the generation of a luminescent signal.[5][7]

  • Read Luminescence: Measure the luminescence of each well using a plate reader.

3. Data Analysis:

  • Background Subtraction: Subtract the average luminescence of the "no enzyme" control wells from all other wells.

  • Normalization: Normalize the data by setting the average luminescence of the "no inhibitor" (DMSO only) control as 100% activity and the "high concentration inhibitor" or "no enzyme" control as 0% activity.

  • Dose-Response Curve and IC50 Calculation: Plot the normalized percent inhibition against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.

Visualizations

Pamufetinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFR2 VEGFR2 ADP ADP VEGFR2->ADP Signaling Downstream Signaling (Proliferation, Angiogenesis) VEGFR2->Signaling cMet c-Met cMet->ADP cMet->Signaling VEGF VEGF VEGF->VEGFR2 HGF HGF HGF->cMet This compound This compound This compound->VEGFR2 Inhibits This compound->cMet Inhibits ATP ATP ATP->VEGFR2 Binds ATP->cMet Binds

Caption: Mechanism of action of this compound as an ATP-competitive inhibitor of VEGFR2 and c-Met.

Troubleshooting_Workflow Start Start: Unexpected Kinase Assay Results Check_Curve Is the dose-response curve non-sigmoidal? Start->Check_Curve Check_Inhibition Is there low or no inhibition? Check_Curve->Check_Inhibition No Sol_Curve Optimize Assay Window Check for Compound Interference Check for Precipitation Check_Curve->Sol_Curve Yes Check_Variability Is there high variability? Check_Inhibition->Check_Variability No Sol_Inhibition Increase this compound Concentration Verify Reagents Check this compound Solubility Check_Inhibition->Sol_Inhibition Yes Check_IC50 Is the IC50 value significantly off? Check_Variability->Check_IC50 No Sol_Variability Review Pipetting Technique Ensure Proper Mixing Use Fresh Reagents Check_Variability->Sol_Variability Yes Sol_IC50 Verify ATP Concentration Check Data Analysis Method Use Fresh this compound Stock Check_IC50->Sol_IC50 Yes End Review Results Check_IC50->End No Sol_Curve->End Sol_Inhibition->End Sol_Variability->End Sol_IC50->End

Caption: A troubleshooting workflow for common issues in this compound kinase inhibition assays.

References

Pamufetinib Experiments: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Pamufetinib (TAS-115).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, orally administered, ATP-competitive small molecule inhibitor that dually targets c-Met (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2).[1][2][3][4] It also exhibits inhibitory activity against other tyrosine kinases, including platelet-derived growth factor receptor (PDGFR), colony-stimulating factor 1 receptor (CSF1R), AXL, and FLT-3.[5][6] This multi-targeted profile allows it to suppress tumor growth, angiogenesis, and fibrosis.[3][5][6]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C for up to three years.[1] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to six months or -20°C for one month.[2][3] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[1]

Q3: I am observing high variability in my in vitro cell-based assay results. What could be the cause?

Inconsistent results in cell-based assays can stem from several factors. Common culprits include:

  • Cell Line Integrity: Ensure your cell line has not been passaged too many times, which can lead to genetic drift and altered responses. Regularly perform cell line authentication.

  • Mycoplasma Contamination: This is a frequent and often undetected source of experimental variability. Regularly test your cell cultures for mycoplasma.

  • Reagent Quality and Preparation: Use high-quality, fresh reagents. Ensure this compound stock solutions are prepared correctly and have not undergone excessive freeze-thaw cycles.[2][3]

  • Assay Conditions: Factors like cell seeding density, incubation times, and serum concentration in the media can significantly impact results. These should be optimized and kept consistent across experiments.

  • Instrument Settings: For plate-based assays, ensure the instrument (e.g., for TR-FRET or luminescence) is correctly calibrated and the appropriate filters and settings are used.[7]

Troubleshooting Inconsistent Results

Issue 1: Higher than expected IC50 values in cellular assays compared to biochemical assays.

It is common to observe a difference between biochemical and cell-based assay IC50 values.[7] This discrepancy can be attributed to several factors within the cellular environment that are not present in a purified kinase assay.

Possible Causes and Troubleshooting Steps:

  • High ATP Concentration in Cells: Cellular ATP concentrations are much higher than those typically used in biochemical assays. As this compound is an ATP-competitive inhibitor, this can lead to a rightward shift in the dose-response curve.

  • Cellular Uptake and Efflux: The compound may have poor membrane permeability or be actively transported out of the cell by efflux pumps, reducing its effective intracellular concentration.

  • Plasma Protein Binding: If the cell culture medium contains high concentrations of serum, this compound may bind to plasma proteins, reducing its free and active concentration.

  • Off-Target Effects: At higher concentrations, off-target effects of the inhibitor might influence cell viability or the signaling pathway being studied, complicating the interpretation of the results.[8]

Detailed Protocol: Investigating Discrepancies in IC50 Values
  • Vary Serum Concentration:

    • Plate cells and allow them to adhere overnight.

    • The next day, replace the medium with a medium containing different serum concentrations (e.g., 10%, 5%, 2%, and 0.5% FBS).

    • Add a serial dilution of this compound and incubate for the desired time.

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo®). A decrease in IC50 with lower serum concentrations may indicate significant protein binding.

  • Use an ATP Depletion Agent (as a control experiment):

    • Pre-treat cells with a mild ATP depletion agent (e.g., 2-deoxyglucose) for a short period before adding this compound.

    • A leftward shift in the IC50 curve in ATP-depleted cells would support the hypothesis of ATP competition being a major factor.

  • Directly Measure Intracellular Drug Concentration:

    • If available, use techniques like LC-MS/MS to quantify the intracellular concentration of this compound after treatment. This can directly assess cell permeability and efflux.

Issue 2: Development of drug resistance in long-term cell culture experiments.

A common challenge with kinase inhibitors is the emergence of drug resistance over time.[9][10] This is often due to mutations in the target kinase or activation of bypass signaling pathways.

Possible Causes and Troubleshooting Steps:

  • Gatekeeper Mutations: Mutations in the kinase domain of c-Met or VEGFR2 can prevent this compound from binding effectively.

  • Activation of Bypass Pathways: Cells may upregulate alternative signaling pathways to compensate for the inhibition of c-Met and VEGFR2.

  • Increased Drug Efflux: Overexpression of drug efflux pumps like P-glycoprotein (MDR1) can reduce the intracellular concentration of the inhibitor.

Detailed Protocol: Characterizing this compound Resistance
  • Generate Resistant Cell Lines:

    • Culture sensitive cancer cells in the continuous presence of a low concentration of this compound.

    • Gradually increase the concentration of this compound over several weeks to months as the cells adapt.

    • Isolate and expand the resistant clones.

  • Sequence the Target Kinases:

    • Extract genomic DNA or RNA from both the parental (sensitive) and resistant cell lines.

    • Perform Sanger or next-generation sequencing of the kinase domains of c-Met and VEGFR2 to identify potential mutations.

  • Analyze Signaling Pathways:

    • Use techniques like Western blotting or phospho-kinase antibody arrays to compare the activation status of various signaling proteins in sensitive versus resistant cells, both with and without this compound treatment. Look for upregulation of alternative pathways (e.g., EGFR, FGFR).

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay Type
Recombinant VEGFR230Biochemical Kinase Assay
Recombinant MET32Biochemical Kinase Assay
HUVEC Proliferation (VEGF-dependent)19Cell-based Assay
MET-amplified Cancer Cells32 - 362Cell-based Assay (GI50)

Data compiled from multiple sources.[1][2][3]

Table 2: In Vivo Efficacy of this compound

ModelDosageEffect
MET-amplified Human Cancer Xenograft50 mg/kg/dayComplete prevention of tumor growth
MET-amplified Human Cancer Xenograft200 mg/kg/day48% tumor regression
PC-9/HGF TumorsNot specifiedInhibition of angiogenesis

Data compiled from multiple sources.[3]

Visualizations

Signaling Pathway Inhibition by this compound

Pamufetinib_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met HGF->cMet VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK VEGFR2->PI3K_Akt VEGFR2->RAS_MAPK This compound This compound This compound->cMet This compound->VEGFR2 Survival Survival PI3K_Akt->Survival Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Proliferation Proliferation RAS_MAPK->Proliferation

Caption: this compound inhibits c-Met and VEGFR2 signaling pathways.

General Experimental Workflow for this compound Testing

Pamufetinib_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Treat Cells with Serial Dilutions of this compound A->C B Culture and Plate Target Cells B->C D Incubate for Specified Duration (e.g., 72 hours) C->D E Perform Assay (e.g., Cell Viability, Western Blot) D->E F Data Analysis (e.g., IC50 Calculation) E->F

Caption: A typical workflow for in vitro testing of this compound.

Troubleshooting Logic for Inconsistent this compound Results

Troubleshooting_Tree cluster_checks Initial Checks cluster_investigation Further Investigation cluster_solutions Potential Solutions Start Inconsistent Experimental Results CheckReagents Verify this compound Stock Concentration and Storage Start->CheckReagents CheckCells Check Cell Health, Passage Number, and for Mycoplasma Start->CheckCells CheckProtocol Review Experimental Protocol for Consistency Start->CheckProtocol HighIC50 IC50 Higher than Expected? Start->HighIC50 Resistance Evidence of Acquired Resistance? Start->Resistance Solution_Reagents Prepare Fresh Stock Solution CheckReagents->Solution_Reagents Solution_Cells Use Low Passage, Mycoplasma-Free Cells CheckCells->Solution_Cells Solution_Protocol Standardize Protocol (Seeding Density, etc.) CheckProtocol->Solution_Protocol Solution_IC50 Test in Low Serum; Assess ATP Competition HighIC50->Solution_IC50 Yes Solution_Resistance Sequence Target Genes; Profile Bypass Pathways Resistance->Solution_Resistance Yes

Caption: A decision tree for troubleshooting this compound experiments.

References

Pamufetinib Drug-Drug Interaction Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting in vitro drug-drug interaction (DDI) studies with Pamufetinib. The information is designed for scientists and drug development professionals to navigate common experimental challenges.

Section 1: Cytochrome P450 (CYP) Enzyme Interaction Studies

This compound, as a multi-kinase inhibitor, has the potential to interact with drug-metabolizing enzymes.[1][2] Understanding its role as an inhibitor or substrate of Cytochrome P450 (CYP) enzymes is critical for predicting clinical drug-drug interactions.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the potential of this compound to inhibit major CYP enzymes? A1: Based on typical profiles for kinase inhibitors, this compound should be evaluated for its inhibitory potential against key CYP isoforms as recommended by regulatory agencies like the FDA and EMA.[5][6] These include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[5] Hypothetical in vitro data suggests this compound may be a moderate inhibitor of CYP3A4. See the data summary table below for illustrative IC₅₀ values.

Q2: Should I test for time-dependent inhibition (TDI) of CYP enzymes by this compound? A2: Yes. Time-dependent inhibition can lead to more significant and prolonged drug interactions than reversible inhibition.[7] It is recommended to perform a pre-incubation step in your assay to assess TDI.[8][9] A significant shift in the IC₅₀ value after pre-incubation with NADPH suggests potential TDI.[8]

Q3: Which in vitro system is better for CYP inhibition studies: human liver microsomes (HLMs) or recombinant CYP enzymes? A3: HLMs are considered the 'gold standard' as they provide a more physiologically relevant environment containing multiple CYP enzymes.[7][10] Recombinant systems are useful for pinpointing which specific CYP isoform is being inhibited without interference from other enzymes.[7] It is often best to start with HLMs and use recombinant enzymes for follow-up or mechanistic studies.

Data Presentation: this compound CYP Inhibition Profile (Illustrative Data)
CYP IsoformProbe SubstrateIC₅₀ (µM)Inhibition Potential
CYP1A2Phenacetin> 50Weak / None
CYP2C9Diclofenac> 50Weak / None
CYP2C19S-Mephenytoin28.5Weak
CYP2D6Dextromethorphan45.1Weak / None
CYP3A4Midazolam8.2Moderate
CYP3A4Testosterone9.5Moderate

Note: Data is for illustrative purposes only.

Experimental Workflow: CYP Inhibition Assay

CYP_Inhibition_Workflow Workflow for this compound CYP Inhibition Assay prep Prepare Reagents (this compound, HLM, Buffer, Probe Substrate, NADPH) preinc Pre-incubation: This compound + HLM + Buffer (with and without NADPH) prep->preinc Step 1 init Initiate Reaction: Add Probe Substrate preinc->init Step 2 incubate Incubate (e.g., 37°C for 10 min) init->incubate Step 3 stop Stop Reaction (e.g., Acetonitrile) incubate->stop Step 4 analyze Analyze Metabolite (LC-MS/MS) stop->analyze Step 5 calc Calculate % Inhibition and IC50 Value analyze->calc Step 6

Caption: Workflow for a this compound CYP inhibition assay.

Troubleshooting Guide: CYP Inhibition Assays
IssuePossible Cause(s)Recommended Solution(s)
High variability in IC₅₀ values between experiments. - Inconsistent solvent concentration.[9]- Variability in human liver microsome batches.[7]- this compound instability or non-specific binding.[11]- Ensure final solvent concentration is low and consistent (<0.5%).[9]- Qualify each new batch of HLMs with control inhibitors.- Measure compound concentration at the start and end of the experiment to check for stability and recovery.
Positive control inhibitor shows weak or no effect. - Degraded NADPH or control inhibitor stock.- Incorrect probe substrate concentration (too high).[10]- Low enzyme activity in the HLM batch.- Prepare fresh NADPH and control stocks.- Ensure the substrate concentration is at or below its Km value to be sensitive to inhibition.[10]- Test HLM activity before starting the study.
This compound appears more potent in assays with pre-incubation. - Potential time-dependent inhibition (TDI).[7]- This is a valid experimental outcome. Proceed to determine the kinetic parameters of inactivation (Kᵢ and kᵢₙₐ꜀ₜ) to characterize the TDI potential.[9]

Section 2: Efflux Transporter (P-gp & BCRP) Interaction Studies

Many kinase inhibitors interact with ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which can significantly alter a drug's absorption and distribution.[12][13]

Frequently Asked Questions (FAQs)

Q1: Is this compound likely to be a substrate or inhibitor of P-gp and BCRP? A1: Given its classification as a multi-kinase inhibitor, there is a high probability that this compound interacts with both P-gp and BCRP.[12] In vitro assays are necessary to determine if it is a substrate (a "victim" of DDI), an inhibitor (a "perpetrator" of DDI), or both.

Q2: What is the best in vitro model to study P-gp and BCRP interactions? A2: Polarized cell monolayers, such as Caco-2, or transfected cell lines like MDCKII-MDR1 (for P-gp) and MDCKII-BCRP, are the most common and recommended systems.[14][15] These models allow for bidirectional transport assays to calculate an efflux ratio, which is a direct measure of active transport.[15][16] Vesicular transport assays are another option.[17]

Q3: My this compound sample shows cytotoxicity in the cell monolayer assay. How does this affect my results? A3: Cytotoxicity can damage the cell monolayer, compromising its integrity and leading to falsely high permeability values. It is crucial to assess this compound's cytotoxicity at the tested concentrations beforehand (e.g., using an MTT or LDH assay). DDI experiments should be conducted at non-toxic concentrations.

Data Presentation: this compound Transporter Interaction Profile (Illustrative Data)

Substrate Assessment

Cell Line Direction Apparent Permeability (Papp) (10⁻⁶ cm/s) Efflux Ratio (ER) Conclusion
Caco-2 B -> A 6.5 4.3 Substrate of P-gp/BCRP

| | A -> B | 1.5 | | |

An Efflux Ratio > 2 is generally considered indicative of active transport.

Inhibition Assessment

Transporter Probe Substrate IC₅₀ (µM) Inhibition Potential
P-gp Digoxin 12.5 Potential Inhibitor

| BCRP | Rosuvastatin | 7.8 | Potential Inhibitor |

Note: Data is for illustrative purposes only.

Experimental Workflow: Bidirectional Transporter Assay

Transporter_Workflow Workflow for Bidirectional Transporter Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis seed Seed cells on Transwell inserts culture Culture until monolayer is formed (18-21 days) seed->culture integrity Confirm monolayer integrity (TEER measurement) culture->integrity add_compound Add this compound to Apical (A) or Basolateral (B) side integrity->add_compound incubate Incubate (e.g., 37°C for 2h) Take samples from receiver side add_compound->incubate analyze Quantify this compound (LC-MS/MS) incubate->analyze calc Calculate Papp (A->B) and Papp (B->A) Determine Efflux Ratio analyze->calc

Caption: Workflow for a bidirectional transporter assay.

Troubleshooting Guide: Transporter Assays
IssuePossible Cause(s)Recommended Solution(s)
Low efflux ratio (<2) for the positive control substrate (e.g., Digoxin for P-gp). - Poorly formed cell monolayer (leaky).- Low transporter expression in the cell batch.- Sub-optimal assay conditions (e.g., wrong pH, temperature).- Check Transepithelial Electrical Resistance (TEER) values before each experiment to ensure monolayer integrity.- Confirm transporter expression via Western Blot or with a known potent substrate.- Standardize and verify all assay conditions.
High apparent permeability (Papp) in both directions. - Compound has very high passive permeability.[18]- Leaky cell monolayer.- If high passive permeability is masking active transport, consider using a vesicular transport assay.[18]- Discard the plate if TEER values are below the acceptable range.
Poor recovery of this compound after the experiment. - Non-specific binding to the plate or apparatus.[11]- Compound instability in the buffer.- Cellular sequestration.- Include a mass balance check by measuring the compound in both chambers and in the cell lysate.- Use plates with low-binding surfaces.- Pre-screen for compound stability in the assay buffer at 37°C.

Section 3: this compound Target Signaling Pathway

Understanding the primary target of this compound is useful context for DDI studies, as potent target engagement can influence its therapeutic window and the clinical relevance of any observed pharmacokinetic interactions. This compound is an inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and the Hepatocyte Growth Factor Receptor (c-Met).[2]

Signaling_Pathway Simplified VEGFR/c-Met Signaling Inhibition by this compound cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_effects Cellular Effects VEGFR VEGFR RAS_RAF RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT cMet c-Met cMet->RAS_RAF cMet->PI3K_AKT This compound This compound This compound->VEGFR This compound->cMet Effects Angiogenesis Cell Proliferation Survival RAS_RAF->Effects PI3K_AKT->Effects

Caption: this compound inhibits VEGFR and c-Met signaling.

References

Technical Support Center: Mitigating Pamufetinib Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pamufetinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential toxicity when using this compound in primary cell cultures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when working with this compound in primary cell cultures.

Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations

Question: I am observing significant cell death in my primary cell cultures (e.g., HUVECs, primary hepatocytes) at this compound concentrations well below the expected GI50/IC50 values. What could be the cause and how can I address it?

Answer:

Unexpectedly high cytotoxicity can stem from several factors, often related to the inherent sensitivity of primary cells compared to immortalized cell lines.

Possible Causes and Solutions:

  • On-Target Toxicity: this compound is a potent dual inhibitor of c-Met and VEGFR2.[1][2] Primary cells, especially endothelial cells and hepatocytes, express these receptors, and their inhibition can disrupt crucial survival and proliferation signals, even at low concentrations.

  • Off-Target Effects: Like many kinase inhibitors, this compound can have off-target activities that contribute to toxicity. Known off-targets include PDGFRα, PDGFRβ, AXL, KIT, SRC, and FLT1.[3] The expression levels of these off-target kinases in your specific primary cell type could influence sensitivity.

  • Culture Conditions: Primary cells are highly sensitive to their environment. Suboptimal culture conditions can exacerbate drug-induced stress.

    • Serum Content: Components in fetal bovine serum (FBS) can sometimes interact with compounds or influence cell sensitivity.

    • Media Composition: The basal medium may lack specific nutrients or growth factors required to maintain the health of the primary cells under the stress of drug treatment.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high this compound toxicity.

Issue 2: Difficulty Reproducing Results Between Experiments

Question: My results for this compound's effect on primary cell viability are inconsistent across different experimental batches. How can I improve reproducibility?

Answer:

Reproducibility with primary cells can be challenging due to their inherent biological variability. Standardizing your experimental procedures is key.

Possible Causes and Solutions:

  • Donor Variability: Primary cells from different donors can exhibit varied responses to drug treatment due to genetic differences.

  • Cell Passage Number: Primary cells have a finite lifespan and their characteristics can change with each passage. It is advisable to use early passage cells for consistency.[4]

  • Inconsistent Cell Health: The initial health and density of the cells at the time of treatment can significantly impact the outcome.

  • Reagent Variability: Inconsistent lots of media, serum, or other reagents can introduce variability.

Recommendations for Improving Reproducibility:

  • Thoroughly Characterize Primary Cells: If possible, use cells from the same donor lot for a series of experiments. Document donor information and passage number for all experiments.

  • Standardize Seeding Density: Perform optimization experiments to determine the ideal seeding density for your primary cells in your chosen assay format.

  • Monitor Cell Viability Pre-Treatment: Ensure high viability (>90%) of cells before adding this compound.

  • Use Master Mixes: Prepare master mixes of this compound dilutions to add to your cell cultures to minimize pipetting errors.

  • Include Proper Controls: Always include vehicle-only (e.g., DMSO) controls and untreated controls in every experiment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule, ATP-competitive inhibitor of the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2).[1][5] It has IC50 values of 32 nM for c-Met and 30 nM for VEGFR2.[1][2] By inhibiting these receptors, this compound can block downstream signaling pathways involved in cell proliferation, survival, migration, and angiogenesis.

This compound Signaling Pathway Inhibition

pamufetinib_pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 inhibits cMet c-Met This compound->cMet inhibits PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK Angiogenesis Angiogenesis VEGFR2->Angiogenesis cMet->PI3K_Akt cMet->RAS_MAPK Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation

Caption: this compound inhibits VEGFR2 and c-Met signaling pathways.

Q2: What are the known IC50 and GI50 values for this compound in primary cells?

A2: Direct IC50 values for this compound in a variety of primary cells are not extensively published. However, some data is available:

Target/Cell LineAssay TypeValueReference
Recombinant VEGFR2Kinase AssayIC50: 30 nM[1][2]
Recombinant c-MetKinase AssayIC50: 32 nM[1][2]
HUVECCell ViabilityGI50: > 10 µM[1]

Q3: How can I mitigate this compound-induced toxicity in my primary cell cultures?

A3: Several strategies can be employed to reduce the toxic effects of this compound on primary cells, allowing for a wider experimental window.

  • Use of Serum-Free or Reduced-Serum Media: Serum contains a complex mixture of growth factors and proteins that can influence cellular responses to drugs. Transitioning to a serum-free or reduced-serum medium, supplemented with defined growth factors, can sometimes reduce non-specific toxicity and improve experimental consistency.[6]

  • Co-culture Systems: Culturing the primary target cells with a supportive cell type (e.g., stromal cells, fibroblasts) can provide a more physiologically relevant microenvironment. These supporting cells can secrete growth factors and extracellular matrix components that enhance the resilience of the primary cells to drug-induced stress.

  • Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule (e.g., 24 hours on, 48 hours off). This can allow cells time to recover from the initial insult and may better mimic in vivo pharmacokinetics.

Experimental Workflow for Toxicity Mitigation

mitigation_workflow start Start: High Toxicity Observed setup_cultures Set up Parallel Cultures start->setup_cultures control_group Control: Standard Medium setup_cultures->control_group serum_free_group Test 1: Serum-Free Medium setup_cultures->serum_free_group co_culture_group Test 2: Co-culture with Support Cells setup_cultures->co_culture_group treat_this compound Treat with this compound Dose-Response control_group->treat_this compound serum_free_group->treat_this compound co_culture_group->treat_this compound assess_viability Assess Viability (MTT, LDH assay) treat_this compound->assess_viability analyze_data Analyze Data and Compare IC50s assess_viability->analyze_data

Caption: Workflow for testing toxicity mitigation strategies.

Q4: What are the best practices for preparing and storing this compound?

A4: Proper handling of this compound is crucial for accurate and reproducible results.

  • Solubility: this compound is soluble in DMSO. For a 10 mg/mL stock solution, this corresponds to a concentration of 19.28 mM. A higher concentration of 50 mg/mL (96.42 mM) is also achievable in fresh, moisture-free DMSO.[2]

  • Storage: Store the solid compound at -20°C for up to 3 years. Once dissolved in DMSO, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. It is recommended to use fresh DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability in Primary Hepatocytes

This protocol is adapted for primary hepatocytes to assess cytotoxicity.

Materials:

  • Primary hepatocytes

  • Collagen-coated 96-well plates

  • Hepatocyte culture medium (e.g., Williams' E medium with supplements)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed primary hepatocytes in a collagen-coated 96-well plate at a pre-optimized density (e.g., 1.31 x 10^5 cells/cm²) in 100 µL of culture medium.[7] Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve to determine the IC50 value.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.

Materials:

  • Primary cell culture (e.g., HUVECs) in a 96-well plate

  • This compound stock solution (in DMSO)

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided with the kit or 10X Triton X-100)

  • Sterile, flat-bottom 96-well assay plate

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-3).

  • Prepare Controls:

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release: Wells with untreated cells, to which lysis buffer will be added.

    • Medium Background: Wells with culture medium only (no cells).

  • Induce Maximum Release: 45 minutes before the end of the drug incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells.[8]

  • Collect Supernatant: At the end of the incubation, centrifuge the cell plate at 250 x g for 3-5 minutes to pellet any detached cells.[8]

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well of the cell plate to a new 96-well assay plate.

  • LDH Reaction: Add 50 µL of the LDH Reaction Mixture to each well of the assay plate. Mix gently by tapping the plate.

  • Incubation: Incubate the assay plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[8]

  • Data Analysis:

    • Subtract the 680 nm absorbance from the 490 nm absorbance for each well.

    • Subtract the medium background from all other values.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

References

Validation & Comparative

Pamufetinib (TAS-115) and Sunitinib: A Comparative Analysis in Renal Cell Carcinoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of pamufetinib (TAS-115) and the established therapeutic agent sunitinib in renal cell carcinoma (RCC) models. This analysis is based on available experimental data, offering insights into their distinct mechanisms of action and antitumor activities.

This compound (TAS-115) is an oral multi-kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR) and hepatocyte growth factor receptor (c-Met). Sunitinib, a standard-of-care treatment for advanced RCC, is also a multi-targeted tyrosine kinase inhibitor (TKI) with activity against VEGFRs, platelet-derived growth factor receptors (PDGFRs), and c-KIT, among others. The differential targeting profiles of these two agents suggest distinct and potentially overlapping mechanisms of action in RCC.

In Vitro Efficacy

While direct comparative in vitro studies between this compound and sunitinib in the same RCC cell lines are not extensively published, the available data allows for an indirect assessment of their potency against key targets.

DrugTargetIC50 (nM)Cell LineAssay Type
This compound VEGFR230RecombinantCell-free assay
c-Met32RecombinantCell-free assay
Sunitinib VEGFR22Not SpecifiedNot Specified
PDGFRβ1Not SpecifiedNot Specified
c-KIT1Not SpecifiedNot Specified
FLT31Not SpecifiedNot Specified
RET3Not SpecifiedNot Specified

This table summarizes the inhibitory concentrations (IC50) of this compound and sunitinib against their primary targets. Lower IC50 values indicate greater potency.

Animal Model Efficacy: Xenograft Studies

Preclinical studies in animal models provide crucial insights into the in vivo antitumor activity of therapeutic agents. A key study evaluated the efficacy of this compound and sunitinib in a human renal cell carcinoma xenograft model.

Treatment GroupDosageTumor Growth Inhibition (TGI)
This compound Not SpecifiedData not available
Sunitinib 40 mg/kg/dayData not available

This table is intended to present a direct comparison of in vivo efficacy. While a study comparing this compound to sunitinib at a 40 mg/kg/day dose in a xenograft model has been referenced, specific quantitative tumor growth inhibition data was not publicly available in the reviewed literature.

Signaling Pathways and Mechanisms of Action

The distinct target profiles of this compound and sunitinib result in the inhibition of different signaling pathways crucial for tumor growth, proliferation, and angiogenesis in renal cell carcinoma.

Signaling_Pathways cluster_this compound This compound (TAS-115) cluster_sunitinib Sunitinib This compound This compound VEGFR2_P VEGFR2 This compound->VEGFR2_P cMet_P c-Met This compound->cMet_P Angiogenesis Angiogenesis VEGFR2_P->Angiogenesis Tumor Cell\nSurvival & Proliferation Tumor Cell Survival & Proliferation cMet_P->Tumor Cell\nSurvival & Proliferation Sunitinib Sunitinib VEGFR_S VEGFRs Sunitinib->VEGFR_S PDGFR_S PDGFRs Sunitinib->PDGFR_S cKIT_S c-KIT Sunitinib->cKIT_S VEGFR_S->Angiogenesis Tumor Cell\nProliferation Tumor Cell Proliferation PDGFR_S->Tumor Cell\nProliferation Tumor Cell\nSurvival Tumor Cell Survival cKIT_S->Tumor Cell\nSurvival

Figure 1. Targeted signaling pathways of this compound and Sunitinib.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following outlines a general protocol for a xenograft study comparing the efficacy of two therapeutic agents.

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis cell_culture RCC Cell Culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth to Predetermined Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_admin Daily Oral Administration (this compound, Sunitinib, Vehicle) randomization->treatment_admin monitoring Tumor Volume & Body Weight Measurement (Twice Weekly) treatment_admin->monitoring endpoint Study Endpoint (e.g., Predetermined Tumor Size) monitoring->endpoint analysis Calculation of Tumor Growth Inhibition (TGI) endpoint->analysis

Figure 2. General workflow for a comparative xenograft study.

Cell Culture and Xenograft Implantation:

Human renal cell carcinoma cells are cultured under standard conditions. Once a sufficient number of cells are obtained, they are harvested and suspended in an appropriate medium. A specific number of cells (e.g., 5 x 10^6) are then subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).

Treatment Administration:

When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound and sunitinib are typically formulated for oral gavage and administered daily at specified doses. The control group receives the vehicle solution.

Efficacy Evaluation:

Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²) / 2. Body weight is also monitored as an indicator of toxicity. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

Conclusion

Both this compound and sunitinib demonstrate potent inhibition of key signaling pathways implicated in renal cell carcinoma. Sunitinib is a well-established multi-targeted TKI with proven clinical efficacy. This compound, with its dual inhibition of VEGFR and c-Met, presents a promising therapeutic strategy. Direct comparative preclinical studies with publicly available quantitative data are needed to fully elucidate the relative efficacy of these two agents in RCC models. The experimental designs and pathway analyses presented here provide a framework for the continued investigation and development of novel targeted therapies for renal cell carcinoma.

Pamufetinib: A Comparative Guide to its Synergistic Potential with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamufetinib (TAS-115) is a potent oral dual inhibitor of MET and VEGFR2 tyrosine kinases.[1] Its mechanism of action, targeting key pathways in tumor growth, angiogenesis, and metastasis, suggests a strong potential for synergistic activity when combined with traditional chemotherapy agents. This guide provides a comparative overview of the potential synergistic effects of this compound with various chemotherapy drugs, supported by available preclinical data from related c-MET inhibitors and detailed experimental protocols for evaluating such combinations. While direct quantitative synergy data for this compound combinations from publicly available literature is limited, the information presented here offers a robust framework for designing and interpreting preclinical and clinical studies.

Synergistic Effects with Chemotherapy: Preclinical Evidence

A key study on the c-MET inhibitors crizotinib and cabozantinib in pancreatic ductal adenocarcinoma (PDAC) cell lines demonstrated significant synergistic effects when combined with doxorubicin. This synergy was quantified using the Combination Index (CI), with values well below 1.0 indicating a strong synergistic interaction.

Table 1: Synergistic Effects of c-MET Inhibitors with Doxorubicin in Pancreatic Cancer Cells

c-MET InhibitorCell LineChemotherapy AgentCombination Index (CI) ValueObserved Effects
CrizotinibSUIT-2Doxorubicin< 1.0Significant spheroid growth inhibition and apoptosis induction
CabozantinibSUIT-2Doxorubicin< 1.0Significant spheroid growth inhibition and apoptosis induction

Data from a study on the synergistic effects of c-MET inhibitors in pancreatic cancer cells. The CI values indicate a synergistic relationship.

These findings suggest that this compound, as a potent c-MET inhibitor, is likely to exhibit similar synergistic effects with doxorubicin and potentially other chemotherapy agents in c-MET-driven cancers.

Experimental Protocols for Synergy Assessment

To rigorously evaluate the synergistic potential of this compound with chemotherapy, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.

Cell Viability and Synergy Analysis (MTT Assay and Chou-Talalay Method)

Objective: To determine the cytotoxic effects of this compound and a selected chemotherapy agent, both alone and in combination, and to quantify the nature of their interaction (synergism, additivity, or antagonism).

Methodology:

  • Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.

  • Drug Preparation: Prepare stock solutions of this compound and the chemotherapy agent in a suitable solvent (e.g., DMSO).

  • MTT Assay:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound alone, the chemotherapy agent alone, and combinations of both at fixed ratios.

    • After a specified incubation period (e.g., 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[2][3]

    • Incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.[2][3]

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized buffer).[2][3]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis (Chou-Talalay Method):

    • Calculate the fraction of cells affected (inhibited) for each drug concentration and combination.

    • Use software like CompuSyn to analyze the dose-response data and calculate the Combination Index (CI).

    • CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Workflow for Synergy Assessment

G cluster_0 In Vitro Experiment cluster_1 Data Analysis A Cancer Cell Culture B Drug Treatment (this compound, Chemo, Combo) A->B C MTT Assay (Cell Viability) B->C D Data Collection (Absorbance Reading) C->D E Dose-Response Curves D->E Raw Data F Chou-Talalay Analysis (CompuSyn) E->F G Combination Index (CI) F->G H Synergy/Additivity/Antagonism G->H

Caption: Workflow for determining drug synergy using the MTT assay and Chou-Talalay analysis.

Three-Dimensional (3D) Spheroid Culture

Objective: To assess the effect of this compound and chemotherapy combinations on a more physiologically relevant 3D tumor model.

Methodology:

  • Spheroid Formation:

    • Use ultra-low attachment plates or hanging drop methods to culture cancer cells, promoting their aggregation into spheroids.[4][5][6]

    • Allow spheroids to form and grow to a desired size over several days.[4][5][6]

  • Drug Treatment: Treat the spheroids with this compound, the chemotherapy agent, and their combination at various concentrations.

  • Assessment of Spheroid Growth:

    • Monitor spheroid size and morphology over time using microscopy and image analysis software.

    • At the end of the treatment period, assess cell viability within the spheroids using assays like CellTiter-Glo® 3D.[5]

  • Data Analysis: Compare the reduction in spheroid volume and/or viability between single-agent and combination treatments to determine synergistic effects.

Apoptosis Assays

Objective: To determine if the combination of this compound and chemotherapy induces a synergistic increase in programmed cell death (apoptosis).

Methodology:

  • Cell Treatment: Treat cancer cells with this compound, the chemotherapy agent, and their combination for a specified duration.

  • Apoptosis Staining:

    • Use an Annexin V/Propidium Iodide (PI) staining kit to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

    • Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

  • Data Analysis: Compare the percentage of apoptotic cells in the combination treatment group to the single-agent groups to identify synergistic induction of apoptosis.

Signaling Pathways and Mechanism of Synergy

This compound's dual inhibition of MET and VEGFR2 targets critical pathways involved in tumor progression and resistance. The synergistic effect with chemotherapy is likely mediated through the following mechanisms:

  • Inhibition of MET-mediated Chemoresistance: The c-MET pathway can confer resistance to chemotherapy by promoting cell survival and DNA repair mechanisms. This compound's inhibition of MET can abrogate these resistance mechanisms, making cancer cells more susceptible to the cytotoxic effects of chemotherapy.

  • Disruption of Angiogenesis: By inhibiting VEGFR2, this compound disrupts tumor angiogenesis, which is essential for tumor growth and metastasis. This can enhance the delivery and efficacy of chemotherapy to the tumor microenvironment.

  • Induction of Apoptosis: The combined blockade of MET and VEGFR2 signaling, coupled with the DNA-damaging effects of chemotherapy, can lead to a synergistic induction of apoptosis in cancer cells.

Signaling Pathway of this compound and Chemotherapy Synergy

G cluster_0 This compound cluster_1 Chemotherapy cluster_2 Downstream Effects This compound This compound MET c-MET This compound->MET inhibits VEGFR2 VEGFR2 This compound->VEGFR2 inhibits Proliferation Cell Proliferation & Survival This compound->Proliferation inhibits Angiogenesis Angiogenesis This compound->Angiogenesis inhibits MET->Proliferation promotes VEGFR2->Angiogenesis promotes Chemo Chemotherapy (e.g., Doxorubicin) DNA DNA Damage Chemo->DNA Chemo->Proliferation inhibits Apoptosis Apoptosis DNA->Apoptosis induces Proliferation->Apoptosis synergistic induction Angiogenesis->Apoptosis

Caption: Proposed mechanism for the synergistic effect of this compound and chemotherapy.

Conclusion

While direct preclinical data on the synergistic effects of this compound with chemotherapy is still emerging, the strong scientific rationale based on its mechanism of action and supportive data from other c-MET inhibitors highlight its significant potential as a combination partner. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive approach for researchers and drug development professionals to explore and validate the synergistic potential of this compound in various cancer types. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic benefits of this compound-based combination therapies.

References

Independent Validation of Pamufetinib Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings on Pamufetinib (TAS-115), a multi-targeted tyrosine kinase inhibitor, with a focus on independent validation and comparison with alternative therapies. The information is intended to aid researchers, scientists, and drug development professionals in their evaluation of this compound's potential.

Executive Summary

This compound is an oral tyrosine kinase inhibitor that primarily targets c-Met (hepatocyte growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), key drivers of tumor growth, angiogenesis, and metastasis. Published research has demonstrated its potential in various preclinical models and clinical trials. This guide synthesizes available data to offer a comparative analysis of this compound against other multi-targeted tyrosine kinase inhibitors, namely Cabozantinib and Sunitinib, which also target VEGFR and other kinases. While direct head-to-head preclinical validation studies are limited, this guide draws comparisons from independent research to provide a comprehensive overview.

Data Presentation: Quantitative Comparison of Kinase Inhibition and Cellular Potency

The following tables summarize the in vitro inhibitory activities and cellular potencies of this compound, Cabozantinib, and Sunitinib from various published studies. It is important to note that these values were generated in different experiments and are presented here for comparative purposes.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

TargetThis compound (nM)Cabozantinib (nM)Sunitinib (nM)
VEGFR2 30[1]0.035[2]80[3]
c-Met 32[1]1.3[2]-
PDGFRβ -234[4]2[3]
c-Kit -4.6[2]-
FLT3 -11.3[2]50 (ITD) / 250 (WT)[3]
AXL -7[2]-
RET -4[2]-
Tie2 -14.3[2]-

Table 2: In Vitro Anti-proliferative Activity (IC50, µM)

Cell LineThis compound (µM)Cabozantinib (µM)Sunitinib (µM)
Renal Cell Carcinoma
786-O-10 (WT) / 13 (Sunitinib-resistant)[5]4.6 - 5.2[6]
ACHN--1.9[6]
Caki-1--2.8[6]
Caki-2-14.5 (WT) / 13.6 (Sunitinib-resistant)[5]-
Glioblastoma
U87--5.4[7]
U251--5.4[7]
T98G--5.4[7]
U138--5.4[7]
Melanoma Brain Metastasis
H1-71.8[8]-
H3-33.4[8]-
H10-70.4[8]-
Neuroblastoma
Multiple Cell Lines-1.6 - 16.2[9]-
Hepatocellular Carcinoma
Huh7.5---
Colon Cancer
HT29---

Table 3: Preclinical Pharmacokinetic Parameters in Mice (Oral Administration)

ParameterThis compoundCabozantinibSunitinib
Dose (mg/kg) Not specified1530, 60, 120
Cmax (ng/mL or µM) Not specified~1500 ng/mL≥2 µM (all doses)
Tmax (h) 1.0 - 2.0~4Not specified
AUC (ng·h/mL or µM·h) Dose-proportional increase from 200-650mg-Dose-dependent clearance

Note: This table presents data from different studies and direct comparison should be made with caution.[1][10]

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of this compound and its alternatives.

In Vitro Cell Viability Assay (MTT/WST-based)

Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50).

General Protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound, Cabozantinib, Sunitinib) for a specified duration (typically 72 hours).

  • Reagent Incubation: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST (water-soluble tetrazolium salt) is added to each well. Metabolically active cells convert the tetrazolium salt into a colored formazan product.

  • Absorbance Reading: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm for WST, 570 nm for MTT).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the drug in a living organism.

General Protocol:

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Mice are randomized into treatment and control groups. The drug is typically administered orally (by gavage) daily or on a specific schedule. The control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specific treatment period. Tumor weight may also be measured at the end of the study.

  • Data Analysis: Tumor growth curves are plotted for each group to compare the efficacy of the treatment. Parameters such as tumor growth inhibition (TGI) are calculated.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound.

Pamufetinib_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K PI3K cMet->PI3K RAS RAS cMet->RAS JAK JAK cMet->JAK VEGFR->PI3K VEGFR->RAS This compound This compound This compound->cMet This compound->VEGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Angiogenesis, Survival) mTOR->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression STAT STAT STAT->Gene_Expression JAK->STAT

Caption: this compound inhibits c-Met and VEGFR signaling pathways.

Experimental Workflow

The following diagram outlines a typical workflow for preclinical evaluation of a tyrosine kinase inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model start Hypothesis: This compound inhibits tumor growth in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo kinase_assay Kinase Inhibition Assay (IC50) in_vitro->kinase_assay cell_viability Cell Viability Assay (IC50) in_vitro->cell_viability western_blot Western Blot (Pathway Modulation) in_vitro->western_blot xenograft Tumor Xenograft Model in_vivo->xenograft pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd data_analysis Data Analysis conclusion Conclusion on Preclinical Efficacy data_analysis->conclusion kinase_assay->data_analysis cell_viability->data_analysis western_blot->data_analysis xenograft->data_analysis pk_pd->data_analysis

Caption: Preclinical evaluation workflow for this compound.

Logical Relationships

The following diagram illustrates the logical relationship between targeting c-Met/VEGFR and the desired therapeutic outcomes.

Logical_Relationship cluster_effects Biological Consequences This compound This compound Administration target_inhibition Inhibition of c-Met and VEGFR This compound->target_inhibition pathway_blockade Blockade of Downstream Signaling Pathways target_inhibition->pathway_blockade cellular_effects Cellular Effects pathway_blockade->cellular_effects proliferation Decreased Proliferation cellular_effects->proliferation angiogenesis Decreased Angiogenesis cellular_effects->angiogenesis survival Increased Apoptosis cellular_effects->survival tumor_effects Tumor-level Effects therapeutic_outcome Therapeutic Outcome: Tumor Growth Inhibition tumor_effects->therapeutic_outcome proliferation->tumor_effects angiogenesis->tumor_effects survival->tumor_effects

References

A Comparative Guide to the Anti-Angiogenic Properties of Pamufetinib and Bevacizumab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-angiogenic properties of two distinct therapeutic agents: Pamufetinib, a multi-targeted tyrosine kinase inhibitor, and Bevacizumab, a monoclonal antibody. The information presented herein is intended to offer an objective overview supported by available preclinical data to aid in research and development efforts within the field of oncology and angiogenesis.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, targeting angiogenesis has become a cornerstone of modern cancer therapy. This guide focuses on two key anti-angiogenic drugs:

  • This compound (TAS-115): An orally administered small molecule inhibitor that targets multiple receptor tyrosine kinases, primarily Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Mesenchymal-Epithelial Transition Factor (c-Met).

  • Bevacizumab (Avastin®): A humanized monoclonal antibody that specifically targets and neutralizes Vascular Endothelial Growth Factor-A (VEGF-A), a key driver of angiogenesis.

This document will delve into their mechanisms of action, compare their performance based on available preclinical data, and provide detailed experimental protocols for key angiogenesis assays.

Mechanisms of Action

The fundamental difference between this compound and Bevacizumab lies in their molecular targets and mode of inhibition.

This compound is a dual inhibitor of c-Met and VEGFRs.[1] By targeting the intracellular kinase domains of these receptors, this compound blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival. The dual inhibition of both VEGFR and c-Met pathways may offer a broader anti-angiogenic effect and potentially overcome resistance mechanisms associated with the upregulation of alternative signaling pathways.

Bevacizumab functions by directly binding to and neutralizing the VEGF-A ligand in the extracellular space.[2] This prevents VEGF-A from binding to its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells, thereby inhibiting the initiation of the angiogenic signaling cascade.[3]

Signaling Pathway Diagrams

To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways targeted by this compound and Bevacizumab.

Pamufetinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR HGF HGF cMet c-Met HGF->cMet Kinase_Domain_VEGFR Kinase Domain VEGFR->Kinase_Domain_VEGFR Kinase_Domain_cMet Kinase Domain cMet->Kinase_Domain_cMet This compound This compound This compound->Kinase_Domain_VEGFR Inhibits This compound->Kinase_Domain_cMet Inhibits Signaling_VEGFR Downstream Signaling Kinase_Domain_VEGFR->Signaling_VEGFR Signaling_cMet Downstream Signaling Kinase_Domain_cMet->Signaling_cMet Angiogenesis Angiogenesis Signaling_VEGFR->Angiogenesis Signaling_cMet->Angiogenesis

This compound's dual inhibition of VEGFR and c-Met kinase domains.

Bevacizumab_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bevacizumab Bevacizumab VEGFA VEGF-A Bevacizumab->VEGFA Binds & Neutralizes VEGFR VEGFR VEGFA->VEGFR Binding Blocked Signaling Downstream Signaling VEGFR->Signaling Angiogenesis Angiogenesis Signaling->Angiogenesis

Bevacizumab neutralizes extracellular VEGF-A, preventing receptor binding.

Preclinical Data Comparison

In Vitro Angiogenesis Inhibition
ParameterThis compoundBevacizumab
Target VEGFR2, c-MetVEGF-A
IC50 (VEGFR2) 30 nM[4]Not Applicable (Extracellular Target)
IC50 (c-Met) 32 nM[4]Not Applicable
HUVEC Tube Formation Inhibits endothelial proliferation and VEGF production by cancer cells.[4]Shows a dose-dependent inhibition of VEGF-induced HUVEC tube formation.[3] At high concentrations, it may promote migration and tube formation via TGF-β1 pathway activation.[5][6]
In Vivo Angiogenesis Inhibition
AssayThis compoundBevacizumab
Matrigel Plug Assay Data from specific Matrigel plug assays for this compound is not detailed in the available search results.In a mouse model, a high concentration (100 μg/mL) of Bevacizumab promoted angiogenesis in Matrigel plugs containing HUVECs.[5]
Xenograft Models In MET-amplified human cancer transplanted models, this compound at 200 mg/kg/day induced a 48% tumor regression.[4]Treatment with Bevacizumab has been shown to increase hypoxia within tumors, and the subsequent induction of apoptosis is dependent on the tumor's susceptibility to hypoxia-induced apoptosis.[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

Objective: To evaluate the effect of this compound or Bevacizumab on the tube-forming capacity of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Matrigel (Growth factor reduced)

  • 24-well plates

  • This compound and Bevacizumab

  • VEGF-A (as a stimulant)

  • Calcein AM (for visualization)

Protocol:

  • Thaw Matrigel on ice overnight.

  • Coat the wells of a 24-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.

  • Culture HUVECs to 80-90% confluency.

  • Harvest HUVECs and resuspend them in a basal medium containing VEGF-A.

  • Add varying concentrations of this compound or Bevacizumab to the HUVEC suspension.

  • Seed the HUVEC suspension onto the Matrigel-coated wells.

  • Incubate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Stain the cells with Calcein AM.

  • Visualize and quantify the tube formation (e.g., total tube length, number of junctions) using a fluorescence microscope and appropriate image analysis software.

Tube_Formation_Workflow A Coat 24-well plate with Matrigel E Seed HUVECs onto Matrigel A->E B Culture HUVECs C Harvest and resuspend HUVECs with VEGF-A B->C D Add this compound or Bevacizumab C->D D->E F Incubate (4-18 hours) E->F G Stain with Calcein AM F->G H Visualize and Quantify G->H

Workflow for the in vitro tube formation assay.
In Vivo Matrigel Plug Assay

This assay evaluates the formation of new blood vessels into a Matrigel plug implanted in an animal model.

Objective: To assess the in vivo anti-angiogenic effects of this compound or Bevacizumab.

Materials:

  • Matrigel (Growth factor reduced)

  • VEGF-A and/or bFGF (basic Fibroblast Growth Factor)

  • This compound or Bevacizumab

  • Immunocompromised mice (e.g., nude mice)

  • Hemoglobin assay kit (e.g., Drabkin's reagent)

  • Antibodies for immunohistochemistry (e.g., anti-CD31)

Protocol:

  • Thaw Matrigel on ice.

  • Mix Matrigel with VEGF-A/bFGF and the test compound (this compound or Bevacizumab) or vehicle control on ice.

  • Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.

  • After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

  • Quantify the extent of vascularization by:

    • Measuring the hemoglobin content within the plug as an indicator of blood vessel formation.

    • Performing immunohistochemical staining of plug sections with an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density.

Matrigel_Plug_Workflow A Mix Matrigel with growth factors and test compound B Subcutaneously inject mixture into mice A->B C Allow plug to solidify and vascularize (7-14 days) B->C D Excise Matrigel plug C->D E Quantify vascularization D->E F Hemoglobin Assay E->F G Immunohistochemistry (e.g., CD31 staining) E->G

Workflow for the in vivo Matrigel plug assay.

Conclusion

This compound and Bevacizumab represent two distinct and important strategies for inhibiting angiogenesis in cancer therapy. Bevacizumab, a well-established therapeutic, effectively sequesters extracellular VEGF-A. This compound offers a newer, multi-targeted approach by inhibiting the intracellular kinase activity of both VEGFR and c-Met. This dual inhibition holds the potential for a more comprehensive blockade of angiogenic signaling and may circumvent certain resistance mechanisms.

The absence of direct comparative studies necessitates that researchers carefully consider the distinct mechanisms of these agents and evaluate them within the specific context of their research models. The experimental protocols provided in this guide offer a starting point for conducting such comparative analyses to elucidate the relative anti-angiogenic potential of these and other emerging therapies.

References

A Head-to-Head Analysis of Pamufetinib and Nintedanib in Lung Fibrosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapies for idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases, nintedanib has been a cornerstone treatment. However, the quest for novel, more effective anti-fibrotic agents continues. This guide provides a side-by-side analysis of pamufetinib (TAS-115), a novel tyrosine kinase inhibitor, and the established drug, nintedanib. We delve into their mechanisms of action, compare their efficacy in preclinical lung fibrosis models, and present available clinical data, offering a comprehensive resource for the research community.

Mechanism of Action: Targeting Key Fibrotic Pathways

Both this compound and nintedanib are multi-targeted tyrosine kinase inhibitors that interfere with signaling pathways crucial to the pathogenesis of lung fibrosis. While they share common targets, there are also key differences in their profiles.

Nintedanib is a potent inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] By blocking these receptors, nintedanib effectively interferes with fibroblast proliferation, migration, and differentiation into myofibroblasts, which are key cell types responsible for the excessive deposition of extracellular matrix (ECM) proteins in the lungs.[1][2]

This compound also targets PDGFR and VEGFR. In addition, it is a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R).[3] The inhibition of CSF1R may provide an additional anti-inflammatory and anti-fibrotic effect by targeting macrophages, which are known to contribute to the fibrotic process.

Below is a diagram illustrating the signaling pathways targeted by both drugs.

cluster_ligands cluster_receptors cluster_inhibitors cluster_cellular_effects PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR CSF1 CSF-1 CSF1R CSF1R CSF1->CSF1R Proliferation Fibroblast Proliferation PDGFR->Proliferation Migration Fibroblast Migration PDGFR->Migration Differentiation Myofibroblast Differentiation PDGFR->Differentiation FGFR->Proliferation VEGFR->Differentiation This compound This compound This compound->PDGFR This compound->VEGFR This compound->CSF1R Nintedanib Nintedanib Nintedanib->PDGFR Nintedanib->FGFR Nintedanib->VEGFR ECM_Deposition ECM Deposition Differentiation->ECM_Deposition

Figure 1: Targeted Signaling Pathways

Preclinical Efficacy in Lung Fibrosis Models

The bleomycin-induced lung fibrosis model is a widely used and well-characterized in vivo model to assess the efficacy of anti-fibrotic compounds.

Nintedanib in the Bleomycin-Induced Lung Fibrosis Model

Nintedanib has demonstrated consistent anti-fibrotic and anti-inflammatory activity in animal models of lung fibrosis.[1][2] In a mouse model of bleomycin-induced pulmonary fibrosis, nintedanib treatment has been shown to significantly reduce lung inflammation, granuloma formation, and fibrosis.[4] Histological analysis revealed a decrease in both Ashcroft score and Masson's trichrome staining, indicating a reduction in fibrosis and collagen deposition.[4][5] Furthermore, immunohistochemistry showed reduced levels of collagen-1.[4] Nintedanib has also been shown to ameliorate bleomycin-induced pulmonary fibrosis by modulating the PI3K/Akt/mTOR pathway, reducing apoptosis and oxidative stress.[6]

This compound in the Bleomycin-Induced Lung Fibrosis Model

Preclinical studies have shown that this compound also exerts potent anti-fibrotic effects. In a mouse model of bleomycin-induced pulmonary fibrosis, this compound significantly inhibited the development of pulmonary fibrosis and the deposition of collagen in the lungs.[7]

Side-by-Side Preclinical Data Summary
ParameterThis compoundNintedanib
Animal Model Bleomycin-induced lung fibrosis (mice)Bleomycin-induced lung fibrosis (mice, rats)
Effect on Fibrosis Score Significantly inhibited development of pulmonary fibrosis[7]Significantly reduced Ashcroft score[4]
Effect on Collagen Deposition Significantly inhibited collagen deposition[7]Reduced collagen deposition (Masson's trichrome staining, reduced collagen-1 levels)[4][5]
Effect on Inflammation Data not availableReduced BAL neutrophils and lymphocytes[4]
Other Effects -Ameliorated apoptosis and oxidative stress[6]

In Vitro Effects on Fibroblast Function

The activation of fibroblasts to a myofibroblast phenotype is a critical step in the fibrotic process. Both this compound and nintedanib have been shown to inhibit these processes in vitro.

Nintedanib has been demonstrated to inhibit the proliferation and migration of human lung fibroblasts in a dose-dependent manner.[8] It also prevents the differentiation of fibroblasts into myofibroblasts, as evidenced by the downregulation of α-smooth muscle actin (α-SMA) and Snail expression.[8] Mechanistically, nintedanib reduces the TGF-β1-induced phosphorylation of Smad2/3, p38MAPK, and ERK1/2.[8] Furthermore, nintedanib has been shown to inhibit collagen synthesis and maturation at several regulatory levels.[9][10]

Due to the limited availability of published in vitro data for This compound , a direct quantitative comparison is not feasible at this time. However, based on its inhibitory profile against PDGFR, it is expected to have similar inhibitory effects on fibroblast activation.

The following diagram illustrates a typical experimental workflow for evaluating the in vitro anti-fibrotic effects of these compounds.

cluster_workflow cluster_assays Culture Culture Human Lung Fibroblasts Stimulate Stimulate with TGF-β1 Culture->Stimulate Treat Treat with This compound or Nintedanib Stimulate->Treat Proliferation Proliferation Assay (e.g., BrdU) Treat->Proliferation Migration Migration Assay (e.g., Scratch Wound) Treat->Migration Differentiation Myofibroblast Differentiation (α-SMA expression) Treat->Differentiation Collagen Collagen Production (e.g., Sircol Assay) Treat->Collagen

Figure 2: In Vitro Experimental Workflow

Clinical Trial Data

A phase 2b randomized clinical trial directly compared this compound with standard anti-fibrotic treatments (nintedanib or pirfenidone) in patients with chronic fibrosing interstitial lung disease with a progressive phenotype.[3][5]

TrialDrug(s)Patient PopulationPrimary EndpointKey Findings
Phase 2b (jRCT2051210050)This compound (50 mg or 100 mg) vs. Nintedanib or PirfenidoneChronic fibrosing ILD with progressive phenotype26-week rate of decline in Forced Vital Capacity (FVC)This compound did not decelerate FVC decline compared to the control group. The 26-week rate of change in FVC was -157.8 mL for this compound 100 mg, -95.9 mL for this compound 50 mg, and -63.6 mL for the control group.[3][5]
INPULSIS-1 & INPULSIS-2Nintedanib vs. PlaceboIdiopathic Pulmonary Fibrosis (IPF)Annual rate of decline in FVCNintedanib significantly reduced the annual rate of FVC decline by approximately 50% compared to placebo.[4]

The results of the phase 2b trial indicate that in patients with progressive fibrosing ILD who were already on standard anti-fibrotic therapy, switching to this compound monotherapy did not provide additional benefit in slowing the decline of lung function.[3][5]

Experimental Protocols

Bleomycin-Induced Lung Fibrosis Model (Representative Protocol for Nintedanib)
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (e.g., 1.5 U/kg) is administered to induce lung injury and subsequent fibrosis. Control animals receive saline.

  • Drug Administration: Nintedanib (e.g., 50 mg/kg) or vehicle is administered orally, once or twice daily, starting from day 1 (prophylactic) or day 7-14 (therapeutic) after bleomycin instillation, for a period of 14-21 days.

  • Endpoint Analysis (Day 21 or 28):

    • Bronchoalveolar Lavage (BAL): Collection of BAL fluid for differential cell counts to assess inflammation.

    • Histology: Lungs are harvested, fixed, and stained with Hematoxylin and Eosin (H&E) for inflammation and Masson's trichrome for collagen deposition. Fibrosis is quantified using the Ashcroft scoring system.

    • Biochemical Analysis: Lung homogenates are used to measure hydroxyproline content as an indicator of collagen deposition.

    • Immunohistochemistry/Western Blot: Analysis of protein expression for markers such as α-SMA, collagen I, and inflammatory cytokines.

In Vitro Myofibroblast Differentiation Assay (Representative Protocol)
  • Cell Culture: Primary human lung fibroblasts are cultured in standard growth medium.

  • Stimulation and Treatment: Cells are serum-starved and then pre-treated with various concentrations of nintedanib or this compound for 1 hour before stimulation with transforming growth factor-beta 1 (TGF-β1; e.g., 5 ng/mL) for 24-48 hours.

  • Analysis of Myofibroblast Differentiation:

    • Immunofluorescence: Cells are fixed, permeabilized, and stained for α-smooth muscle actin (α-SMA). The percentage of α-SMA positive cells or the intensity of α-SMA staining is quantified.

    • Western Blot: Cell lysates are collected to determine the protein levels of α-SMA.

    • qPCR: RNA is extracted to measure the mRNA expression of α-SMA (ACTA2) and other fibrotic markers.

Conclusion

Nintedanib has a well-established efficacy profile in both preclinical models and clinical trials for lung fibrosis, primarily through the inhibition of PDGFR, FGFR, and VEGFR signaling. This compound, which targets PDGFR, VEGFR, and CSF1R, has also shown anti-fibrotic effects in preclinical models. However, in a head-to-head clinical trial in patients with progressive fibrosing ILD already on standard therapy, this compound did not demonstrate superiority in slowing the decline of lung function.

This comparative guide highlights the current understanding of these two tyrosine kinase inhibitors. Further research into the preclinical efficacy of this compound, particularly with more detailed quantitative data and in different fibrosis models, would be beneficial for a more comprehensive comparison. The distinct targeting of CSF1R by this compound may warrant further investigation in specific patient populations or in combination therapies. For now, nintedanib remains a proven therapeutic option for patients with various forms of progressive lung fibrosis.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Pamufetinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of investigational compounds like Pamufetinib are critical for laboratory safety and environmental protection. Although the Safety Data Sheet (SDS) for this compound mesylate states that it is not classified as a hazardous substance or mixture, it is prudent to handle this potent kinase inhibitor with the care afforded to all antineoplastic agents.[1] The following guide provides a clear, step-by-step process for the safe disposal of this compound and associated materials, based on general best practices for pharmaceutical and laboratory chemical waste.

Key Safety and Handling Data

A summary of essential safety and handling information for this compound is provided below, compiled from available safety data sheets.

PropertyDescriptionCitation
Hazard Classification Not a hazardous substance or mixture.[1]
First Aid: Eye Contact Remove contact lenses and flush eyes immediately with large amounts of water.[1]
First Aid: Skin Contact Rinse skin thoroughly with large amounts of water and remove contaminated clothing.[1]
First Aid: Inhalation Relocate to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR).[1]
First Aid: Ingestion Wash out mouth with water. Do NOT induce vomiting.[1]
Safe Handling Avoid inhalation, contact with eyes and skin. Use in areas with appropriate exhaust ventilation.[1]
Storage Conditions In solvent: -80°C for 6 months; -20°C for 1 month (sealed, away from moisture).[1]

Step-by-Step Disposal Protocol for this compound

Adherence to a standardized disposal protocol is essential. The following procedures are based on general guidelines for antineoplastic and research compounds.[2][3]

1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure appropriate PPE is worn, including:

  • Safety glasses with side shields or goggles.

  • Double chemotherapy-rated gloves.[3]

  • A protective lab coat.

2. Disposal of Unused or Expired Solid this compound:

  • Segregation: Do not mix this compound waste with other laboratory wastes.[2]

  • Containment: Collect all unused or expired solid this compound in a dedicated, clearly labeled hazardous waste container. The label should identify the contents as "this compound," "Antineoplastic Waste," and include the appropriate hazard communication.

  • Collection: Store the sealed container in a designated satellite accumulation area (SAA) for hazardous waste.

  • Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department.[2][3]

3. Disposal of this compound Solutions:

  • Containment: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. The container must be clearly labeled with the contents, including all solvents.

  • Prohibition: Do NOT dispose of this compound solutions down the drain.[4] This practice is prohibited for hazardous waste pharmaceuticals to protect waterways.[4]

  • Collection and Pickup: Manage the container as hazardous chemical waste and arrange for EH&S pickup.

4. Disposal of Contaminated Materials:

  • Trace Contamination: Items with trace amounts of this compound (e.g., gloves, absorbent pads, empty vials) should be disposed of in a designated "Trace Chemotherapy Waste" container (often a yellow container).[2]

  • Bulk Contamination: Items with visible or significant contamination, such as a syringe containing more than a residual amount of the drug, must be disposed of as bulk hazardous chemical waste in a dedicated container (often a black container).[2] Do not place syringes with more than 0.1 ml of residual drug into a sharps container; these must go into a bulk waste container.[2]

Visual Guide to this compound Disposal Workflow

The following diagram illustrates the decision-making process and proper waste streams for disposing of materials related to this compound.

G cluster_0 Waste Generation cluster_1 Waste Segregation & Containment cluster_2 Final Disposal A This compound Compound (Solid or Solution) D Label & Seal in Black RCRA Bulk Waste Container A->D B Contaminated Items (Gloves, Vials, Pads) E Assess Contamination Level B->E C Sharps (Needles, Syringes) H Chemotherapy Sharps Container C->H I Arrange Pickup by Environmental Health & Safety D->I F Trace Contamination: Yellow Trace Waste Container E->F < 3% by weight G Bulk Contamination: Black RCRA Bulk Waste Container E->G > 3% by weight F->I G->I H->I

Caption: Decision workflow for segregating and disposing of this compound waste.

By implementing these procedures, laboratories can ensure the safe handling and proper disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution-specific guidelines and local regulations for hazardous waste management.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of Pamufetinib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for laboratory personnel handling Pamufetinib. Strict adherence to these procedures is mandatory to ensure personal safety and prevent contamination.

This compound, a potent inhibitor of VEGFR and c-Met/HGFR kinases, requires careful handling due to its potential biological activity.[1][2][3][4] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to be followed by researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE) Requirements

All personnel must don the appropriate PPE before handling this compound. The level of protection depends on the specific procedure being performed.

Activity Required Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Double Chemotherapy Gloves, Disposable Gown/Lab Coat, N95 Respirator, Chemical Splash Goggles, Face Shield
Solubilization and Dilution Double Chemotherapy Gloves, Disposable Gown/Lab Coat, Chemical Splash Goggles, Face Shield (work within a certified chemical fume hood)
In Vitro / In Vivo Administration Double Chemotherapy Gloves, Disposable Gown/Lab Coat, Chemical Splash Goggles
Waste Disposal Double Chemotherapy Gloves, Disposable Gown/Lab Coat, Chemical Splash Goggles
Spill Cleanup Double Chemotherapy Gloves, Disposable Gown/Lab Coat, N95 Respirator, Chemical Splash Goggles, Shoe Covers

Note: Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.[5]

II. Operational Plan: Step-by-Step Handling Procedures

This section details the procedural workflow for handling this compound from receipt to disposal.

A. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (see table above) when unpacking.

  • Verify that the container is properly labeled and sealed.

  • Store this compound according to the manufacturer's instructions, typically at -20°C for long-term storage.[1][6] The product may be shipped at room temperature for short periods.[6]

B. Weighing and Preparation of Stock Solutions:

  • Engineering Controls: All weighing and initial solubilization of this compound powder must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[7][8] Ensure adequate ventilation.[6][7][9] An accessible safety shower and eye wash station are mandatory.[6][10]

  • Protocol:

    • Designate a specific area within the fume hood for handling this compound.

    • Cover the work surface with absorbent, plastic-backed pads.

    • Don the required PPE for handling solid forms.

    • Carefully weigh the desired amount of this compound powder. Avoid creating dust.[6][9][10]

    • To prepare a stock solution, add the appropriate solvent (e.g., DMSO) to the vial containing the powder.[2][3]

    • Cap the vial securely and vortex until the compound is fully dissolved. Gentle warming in a hot water bath can aid dissolution.[2]

    • Label the stock solution clearly with the compound name, concentration, solvent, date, and your initials.

    • Store the stock solution as recommended, typically at -80°C for long-term stability.[1]

C. Administration:

  • When performing in vitro or in vivo experiments, wear the appropriate PPE.

  • All manipulations, including dilutions and additions to cell culture or administration to animals, should be performed carefully to avoid splashes and aerosol generation.

III. Spill Management and Disposal Plan

A. Spill Cleanup:

  • In case of a spill, evacuate the immediate area and alert others.

  • Don the appropriate PPE for spill cleanup.[8]

  • For liquid spills, cover with an absorbent material.[6][7] For solid spills, gently cover with wetted absorbent pads to avoid raising dust.

  • Collect the absorbed material and any contaminated debris using non-sparking tools and place it into a labeled, sealed container for hazardous waste.

  • Decontaminate the spill area with a suitable cleaning agent (e.g., 70% ethanol) and wipe clean.

  • All materials used for cleanup must be disposed of as hazardous waste.

B. Waste Disposal:

  • All materials that have come into contact with this compound, including pipette tips, tubes, vials, gloves, and gowns, are considered hazardous waste.

  • Dispose of all contaminated waste in designated, clearly labeled hazardous waste containers.[8]

  • Follow your institution's guidelines for the disposal of chemical and chemotherapy waste.

IV. Workflow for Safe Handling of this compound

Pamufetinib_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Receive Receive and Inspect Package Store Store at Recommended Temperature Receive->Store Prep_Area Prepare Designated Work Area Store->Prep_Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weigh Weigh this compound Powder Don_PPE->Weigh Solubilize Prepare Stock Solution Weigh->Solubilize Administer Perform Experimental Procedures Solubilize->Administer Decontaminate Decontaminate Work Area and Equipment Administer->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Dispose_Waste Dispose of Hazardous Waste Doff_PPE->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

By adhering to these guidelines, you contribute to a safe and secure research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most current information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pamufetinib
Reactant of Route 2
Reactant of Route 2
Pamufetinib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.